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  • Product: 2-Amino-6-bromo-3-methylquinoline hydrochloride
  • CAS: 1171728-14-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-Amino-6-bromo-3-methylquinoline Hydrochloride: A Technical Guide

This guide provides an in-depth technical overview of the synthesis of 2-Amino-6-bromo-3-methylquinoline hydrochloride, a heterocyclic compound of interest for researchers and professionals in drug development and medici...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the synthesis of 2-Amino-6-bromo-3-methylquinoline hydrochloride, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions on this target molecule make it a valuable building block for further chemical exploration.[1][2][3][4] This document will detail a reliable synthetic pathway, grounded in the principles of the Friedländer annulation, and provide the necessary experimental details for its successful preparation and characterization.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are integral to a vast array of biologically active compounds, exhibiting activities such as antimalarial, antibacterial, and anticancer properties.[4][5] The strategic placement of amino, bromo, and methyl groups on the quinoline core, as in the case of 2-Amino-6-bromo-3-methylquinoline, offers multiple points for diversification, enabling the generation of libraries of novel compounds for biological screening. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of polysubstituted quinolines is the Friedländer annulation.[6][7][8][9] This acid- or base-catalyzed condensation reaction involves a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[8] For the synthesis of 2-Amino-6-bromo-3-methylquinoline, the logical disconnection points to 2-amino-5-bromobenzaldehyde and propionaldehyde (or a suitable equivalent) as the key starting materials.

The proposed synthetic workflow is illustrated in the diagram below:

Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 2_amino_5_bromobenzaldehyde 2-Amino-5-bromobenzaldehyde Friedlander_Annulation Friedländer Annulation 2_amino_5_bromobenzaldehyde->Friedlander_Annulation Propionaldehyde Propionaldehyde Propionaldehyde->Friedlander_Annulation Free_Base 2-Amino-6-bromo-3-methylquinoline Friedlander_Annulation->Free_Base Cyclization & Dehydration Hydrochloride_Salt 2-Amino-6-bromo-3-methylquinoline Hydrochloride Free_Base->Hydrochloride_Salt HCl addition

Caption: Synthetic workflow for 2-Amino-6-bromo-3-methylquinoline hydrochloride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-6-bromo-3-methylquinoline hydrochloride.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-5-bromobenzaldehydeC₇H₆BrNO200.03≥98%Commercially Available
PropionaldehydeC₃H₆O58.08≥97%Commercially Available
EthanolC₂H₅OH46.07AnhydrousCommercially Available
Hydrochloric Acid (concentrated)HCl36.4637%Commercially Available
Diethyl Ether(C₂H₅)₂O74.12AnhydrousCommercially Available
Sodium Sulfate (anhydrous)Na₂SO₄142.04GranularCommercially Available
Synthesis of 2-Amino-6-bromo-3-methylquinoline (Free Base)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromobenzaldehyde (10.0 g, 50.0 mmol) in anhydrous ethanol (100 mL).

  • Addition of Reagent: To the stirred solution, add propionaldehyde (4.35 g, 75.0 mmol) dropwise at room temperature.

  • Catalyst Addition and Reflux: Carefully add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.48 g, 2.5 mmol) or a few drops of concentrated sulfuric acid. Heat the reaction mixture to reflux and maintain for 4-6 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation and Purification: Filter the precipitated solid and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Amino-6-bromo-3-methylquinoline.

Formation of 2-Amino-6-bromo-3-methylquinoline Hydrochloride
  • Dissolution: Dissolve the purified 2-Amino-6-bromo-3-methylquinoline (free base) in a minimal amount of anhydrous diethyl ether or another suitable organic solvent.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether or using a commercially available solution) dropwise until precipitation of the hydrochloride salt is complete.

  • Isolation: Filter the resulting white or off-white solid, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 2-Amino-6-bromo-3-methylquinoline hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Mechanistic Insights: The Friedländer Annulation

The Friedländer annulation proceeds through a series of well-established steps, which are crucial to understand for optimizing the reaction conditions.

Friedlander_Mechanism Start 2-Amino-5-bromobenzaldehyde + Propionaldehyde Aldol_Condensation Aldol-type Condensation Start->Aldol_Condensation Enamine_Formation Enamine Formation Start->Enamine_Formation Intermediate_1 α,β-Unsaturated Ketone/ Enamine Intermediate Aldol_Condensation->Intermediate_1 Enamine_Formation->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Dihydropyridine Intermediate Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Product 2-Amino-6-bromo-3-methylquinoline Dehydration->Product

Caption: Simplified mechanism of the Friedländer annulation.

The reaction is initiated by either an aldol-type condensation between the aldehyde and the enolate of propionaldehyde or the formation of an enamine from the 2-amino group and propionaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring system. The choice of catalyst (acid or base) can influence the regioselectivity and overall yield of the reaction.[6][7]

Conclusion

The synthesis of 2-Amino-6-bromo-3-methylquinoline hydrochloride can be reliably achieved through the Friedländer annulation of 2-amino-5-bromobenzaldehyde and propionaldehyde, followed by salt formation. This guide provides a comprehensive and practical framework for its preparation in a laboratory setting. The versatility of the quinoline core, coupled with the functional handles present in the target molecule, makes it a valuable intermediate for the development of novel chemical entities with potential therapeutic applications.

References

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Tanwar, B., Kumar, D., Kumar, A., Ansari, M. I., Qadri, M. M., Vaja, M. D., Singh, M., & Chakraborti, A. K. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824–9833. [Link]

  • Kamal, A., Adil, S. F., & Tamboli, J. R. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 11(6), 526–531. [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. HETEROCYCLES, 92(3), 521. [Link]

  • Gholap, A. R., Toti, K. S., Shirazi, F., Deshpande, M. V., & Srinivasan, K. V. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds, 40(5), 1367–1377. [Link]

  • Majumder, S., & Chatani, N. (2022). Synthesis of 2‐aminoquinolines via three‐component reaction. Chemistry – An Asian Journal, 17(24). [Link]

  • Gasco, A. M., & Gasco, A. (2007). The chemistry of quinoxaline 1,4-di-N-oxides. Advances in Heterocyclic Chemistry, 29-113. [Link]

  • Jadhav, S. D., & Sharma, V. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2(4), 1-10. [Link]

  • Kumar, S., & Bawa, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19485–19515. [Link]

Sources

Exploratory

2-Amino-6-bromo-3-methylquinoline Hydrochloride: Structural Rationale, Physicochemical Profiling, and Synthetic Workflows

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the quinoline scaffold represents a highly privileged pharmacophore. Specifically, 2-Amino-6-bromo-3-methylquinoline hydrochloride serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the quinoline scaffold represents a highly privileged pharmacophore. Specifically, 2-Amino-6-bromo-3-methylquinoline hydrochloride serves as a critical, multi-functional building block for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors [1].

As an application scientist, I frequently select this specific halogenated and methylated derivative over unsubstituted quinolines due to three deliberate structural features:

  • The 2-Amino Group: Acts as a dual hydrogen-bond donor/acceptor, perfectly primed for interacting with the highly conserved hinge region of the ATP-binding pocket in kinases (e.g., FLT3, Src-family kinases) [3].

  • The 6-Bromo Substituent: Provides an orthogonal synthetic handle. The carbon-bromine bond is precisely tuned for palladium-catalyzed cross-coupling reactions, allowing chemists to project diverse functional groups into the solvent-exposed channel of the target protein [2].

  • The 3-Methyl Group: Introduces a critical steric constraint. This methyl group restricts the rotational freedom of substituents added at the 2- or 4-positions and forces the quinoline core into specific binding conformations, often increasing target selectivity and preventing flat, planar stacking that leads to poor solubility or off-target DNA intercalation.

  • The Hydrochloride Salt Form: The free base of 2-aminoquinoline is susceptible to oxidation and exhibits poor solubility in polar media. Formulating this building block as an HCl salt protonates the endocyclic quinoline nitrogen, dramatically enhancing aqueous solubility, shelf-life stability, and ease of handling during high-throughput screening [1].

Physicochemical Data & Molecular Weight Profiling

Accurate molecular weight calculations and physicochemical tracking are non-negotiable for precise stoichiometric conversions in parallel synthesis. Below is the validated physicochemical profile of the compound.

PropertyValueCausality / Scientific Significance
Chemical Name 2-Amino-6-bromo-3-methylquinoline hydrochlorideStandard IUPAC nomenclature defining regiochemistry.
CAS Number 1171728-14-5Unique registry identifier for the specific HCl salt form [1].
Molecular Formula C₁₀H₁₀BrClN₂Represents the base (C₁₀H₉BrN₂) plus the HCl equivalent.
Molecular Weight 273.56 g/mol Optimal low molecular weight; leaves ample "budget" (under Lipinski's Rule of 5) for downstream functionalization.
Physical State Solid (Powder)Facilitates gravimetric dispensing in automated synthesis platforms.

Pharmacophoric Utility in Kinase Inhibitor Design

When designing inhibitors for targets like FLT3 or Src-family kinases, the orientation of the scaffold within the active site dictates efficacy [3][4]. The 2-aminoquinoline core inherently mimics the adenine ring of ATP. The diagram below illustrates the logical mapping of this scaffold's functional groups to a typical kinase binding pocket.

KinaseBinding A 2-Amino Group B Kinase Hinge Region (Hydrogen Bond Donor/Acceptor) A->B C 3-Methyl Group D Hydrophobic Pocket (Steric Constraint) C->D E 6-Bromo Position F Cross-Coupling Handle (Vector for Solvent Channel) E->F

Fig 1: Pharmacophoric mapping of the 2-amino-6-bromo-3-methylquinoline scaffold in kinase binding.

Advanced Synthetic Workflows: Suzuki-Miyaura Cross-Coupling

The primary utility of the 6-bromo position is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [2]. Because the compound is an HCl salt, an additional equivalent of base must be factored into the stoichiometry to neutralize the salt and free the basic amine/quinoline nitrogen prior to the transmetalation step.

Catalytic Cycle Logic

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C6-Br) Pd0->OxAdd Scaffold Addition TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product 6-Aryl-2-Amino- 3-methylquinoline RedElim->Product Product Release

Fig 2: Catalytic cycle for Suzuki-Miyaura cross-coupling at the 6-bromo position.

Validated Experimental Protocol: 6-Aryl Functionalization

This self-validating protocol is designed to ensure maximum yield while preventing the oxidative degradation of the electron-rich 2-amino group.

Reagents & Stoichiometry:

  • Substrate: 2-Amino-6-bromo-3-methylquinoline hydrochloride (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv) — Note: 1.0 equiv is consumed neutralizing the HCl salt; 2.0 equiv drive the catalytic cycle.

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask, combine the quinoline substrate, aryl boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species during transmetalation.

  • Atmospheric Purge: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen is a potent poison for Pd(0) species and will cause rapid catalyst deactivation (black palladium precipitation).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon, then seal the vessel.

  • Thermal Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 12–16 hours. Monitor progression via LC-MS. The mass shift will correspond to the loss of bromine (-79 Da) and the addition of the aryl group.

  • Quench and Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. The basic aqueous layer will retain the inorganic salts, while the newly formed lipophilic 6-aryl-2-amino-3-methylquinoline partitions into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the 2-amino group).

Analytical Validation Standards

To confirm the integrity of 2-Amino-6-bromo-3-methylquinoline hydrochloride before use, researchers should rely on the following analytical checkpoints:

  • LC-MS: Expect a prominent [M+H]⁺ peak at m/z 237.0 / 239.0 (1:1 isotopic ratio indicative of a single bromine atom). The HCl salt will not appear in positive ion mode mass spectrometry, but the base weight (237.10 g/mol ) will dictate the observed mass.

  • ¹H NMR (DMSO-d₆): The protonation of the quinoline nitrogen will cause significant downfield shifts of the aromatic protons compared to the free base. The 3-methyl group should appear as a sharp singlet integrating to 3H around 2.4–2.6 ppm.

References

  • Larocque, E., et al. "Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines." Future Medicinal Chemistry, vol. 9, no. 8, 2017. Available at:[Link]

  • ACS Publications. "Aminoquinoline–Rhodium(II) Conjugates as Src-Family SH3 Ligands." Journal of Medicinal Chemistry, 2019. Available at:[Link]

Foundational

2-Amino-6-bromo-3-methylquinoline Hydrochloride: Structural Profiling and Synthetic Utility in Drug Discovery

Target Audience: Medicinal Chemists, Proteomics Researchers, and Process Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of modern drug discovery, privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Proteomics Researchers, and Process Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that consistently demonstrate high affinity for diverse biological targets—are critical. 2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS: 1171728-14-5) represents a highly versatile, bifunctional building block[1]. Characterized by its rigid heteroaromatic core, this compound offers two distinct vectors for synthetic divergence: a highly reactive C-6 bromine for transition-metal-catalyzed cross-couplings, and a C-2 primary amine for electrophilic functionalization[2].

This technical guide explores the physicochemical properties, structural nuances, and field-proven synthetic protocols for utilizing this scaffold in the development of kinase inhibitors, anti-infectives, and proteomic probes[1][3].

Structural & Physicochemical Profiling

The utility of 2-Amino-6-bromo-3-methylquinoline lies in its precise substitution pattern. Understanding the causality behind its structural features is essential for rational drug design:

  • The Quinoline Core: Provides a planar, lipophilic surface ideal for π−π stacking interactions within protein binding pockets (e.g., the ATP-binding cleft of kinases).

  • C-6 Bromine: Serves as a synthetic handle. The electron-withdrawing nature of the quinoline nitrogen makes the C-6 position highly amenable to oxidative addition by palladium, facilitating Suzuki-Miyaura and Buchwald-Hartwig couplings[4].

  • C-2 Amine: Acts as both a hydrogen-bond donor and a nucleophile. In biological systems, 2-aminoquinolines frequently participate in critical hydrogen bonding with hinge-region residues in kinases.

  • C-3 Methyl Group (The Steric Lock): This is the most strategically significant feature. The methyl group induces severe steric hindrance against the adjacent C-2 amine. When the amine is derivatized (e.g., into an amide or urea), the C-3 methyl forces the substituent out of coplanarity with the quinoline ring. This "conformational locking" reduces entropic penalty upon target binding, drastically increasing binding affinity and kinase selectivity.

  • Hydrochloride Salt Form: The free base (CAS: 203506-01-8) is susceptible to slow oxidation and degradation under ambient light[5][6]. The hydrochloride salt (CAS: 1171728-14-5) protonates the quinoline nitrogen, significantly enhancing bench stability, shelf-life, and aqueous solubility for biological assays[1][7].

Table 1: Physicochemical and Analytical Data
PropertyValue / Description
Chemical Name 2-Amino-6-bromo-3-methylquinoline hydrochloride
CAS Number (HCl Salt) 1171728-14-5[1]
CAS Number (Free Base) 203506-01-8[4]
Molecular Formula C10H10BrClN2[8]
Molecular Weight 273.56 g/mol [8]
Monoisotopic Mass (Free Base) 235.9949 Da[9]
Appearance Off-white to pale yellow solid
Storage Conditions 4°C, desiccated, protected from light[4]
Solubility Soluble in DMSO, DMF, and warm Methanol

Synthetic Divergence & Mechanistic Pathways

The bifunctional nature of this scaffold allows for orthogonal functionalization. The diagram below illustrates the synthetic workflows commonly employed by medicinal chemists to elaborate this core into complex active pharmaceutical ingredients (APIs).

G Core 2-Amino-6-bromo-3-methylquinoline HCl (Core Scaffold) C6 C-6 Bromine Reactivity (Pd-Catalyzed Cross-Coupling) Core->C6 C2 C-2 Amine Reactivity (Electrophilic Substitution) Core->C2 Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl addition) C6->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) C6->Buchwald Amide Amidation / Urea Formation (H-bond donor/acceptor tuning) C2->Amide Kinase Target: Kinase Inhibitors (ATP-competitive binding) Suzuki->Kinase Buchwald->Kinase Amide->Kinase Proteomics Target: Proteomic Probes (Affinity tags) Amide->Proteomics

Fig 1: Synthetic divergence and application pathways of the 2-Amino-6-bromo-3-methylquinoline scaffold.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical checkpoints to identify points of failure during synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Objective: To install an aryl or heteroaryl group at the C-6 position while preserving the C-2 primary amine.

Mechanistic Rationale: Because the starting material is a hydrochloride salt, an extra equivalent of base is strictly required to generate the free base in situ before the cross-coupling can proceed. We utilize Pd(dppf)Cl₂ as the catalyst; its bidentate dppf ligand enforces a cis geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation, which is a common failure point with electron-deficient quinolines.

Materials:

  • 2-Amino-6-bromo-3-methylquinoline HCl (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq) — Note: 1 eq neutralizes the HCl salt; 2 eq drive the catalytic cycle.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge a dried Schlenk flask with 2-Amino-6-bromo-3-methylquinoline HCl, the aryl boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O mixture. Sparge the solution with Argon gas for exactly 15 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid (a common false-positive on TLC).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90°C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS/TLC): At 4 hours, sample the reaction.

    • System Check: If starting material remains, but the boronic acid is consumed, homocoupling has occurred. Spike with 0.5 eq additional boronic acid. If neither is consumed, the catalyst has died; spike with 2 mol% Pd(dppf)Cl₂.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Orthogonal Amidation of the C-2 Amine

Objective: To convert the C-2 primary amine into an amide without affecting the C-6 bromine.

Mechanistic Rationale: The C-2 amine of a quinoline is highly deactivated due to resonance delocalization into the quinoline ring. Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly. Therefore, pre-formation of an acid chloride or the use of highly reactive coupling agents like HATU with a strong base (DIPEA) at elevated temperatures is required.

Step-by-Step Procedure:

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-Amino-6-bromo-3-methylquinoline HCl (1.0 eq) to the mixture.

  • Thermal Drive: Heat the reaction to 60°C. Causality: The steric hindrance of the C-3 methyl group drastically reduces the nucleophilicity of the C-2 amine. Thermal energy is required to overcome this activation barrier.

  • Monitoring: Monitor via LC-MS. The product will show a mass shift of [M+H] corresponding to the addition of the acyl group minus water.

  • Isolation: Crash the product out of solution by adding ice-cold water dropwise. Filter the resulting precipitate and wash with cold water and diethyl ether.

Applications in Proteomics and Advanced Therapeutics

As of 2026, the demand for highly specific chemical probes in proteomics has surged. The 2-Amino-6-bromo-3-methylquinoline scaffold is actively utilized by commercial suppliers and research institutions globally (including major hubs in Japan and the US) as a foundation for affinity probes[1][10].

By installing a biotinylated linker at the C-2 position and a target-specific pharmacophore at the C-6 position, researchers can create "bait" molecules. These probes are introduced into cellular lysates to covalently or non-covalently bind to target proteins (e.g., uncharacterized kinases). The complex is then pulled down using streptavidin beads and analyzed via mass spectrometry, enabling the mapping of complex biological signaling networks.

References

  • PubChemLite / Université du Luxembourg. "2-amino-6-bromo-3-methylquinoline (C10H9BrN2)". PubChemLite Database. Available at: [Link]

  • As One Corporation (Japan). "85-2691-35 2-Amino-6-bromo-3-methylquinoline 250mg CAS No:203506-01-8". As One Catalog. Available at: [Link]

Sources

Exploratory

2-Amino-6-bromo-3-methylquinoline hydrochloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-Amino-6-bromo-3-methylquinoline hydrochloride Introduction 2-Amino-6-bromo-3-methylquinoline hydrochloride is a halogenated heterocyclic amine, a class of compounds t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-Amino-6-bromo-3-methylquinoline hydrochloride

Introduction

2-Amino-6-bromo-3-methylquinoline hydrochloride is a halogenated heterocyclic amine, a class of compounds that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its rigid quinoline scaffold, substituted with reactive amino and bromo groups, makes it a valuable precursor for synthesizing novel molecules with potential therapeutic activities, including roles as kinase inhibitors for cancer research.[3][4] However, the same structural features that impart chemical utility also confer significant biological and chemical hazards.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-Amino-6-bromo-3-methylquinoline hydrochloride. It is designed for researchers, chemists, and laboratory professionals who handle this or structurally similar compounds. The core philosophy of this document is that a thorough understanding of a chemical's hazard profile is the foundation of its safe and effective use. By explaining the causality behind each safety recommendation, we aim to foster a proactive safety culture that goes beyond mere compliance.

Hazard Identification and Comprehensive Risk Assessment

A complete understanding of the potential risks is the first step in ensuring laboratory safety. 2-Amino-6-bromo-3-methylquinoline hydrochloride is a hazardous substance that requires careful handling to mitigate risks of acute and chronic exposure.

GHS Classification and Toxicological Profile

The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that point to its potential for causing significant harm through various exposure routes.[5] The parent quinoline structure is also noted for potential long-term health effects, including mutagenicity and carcinogenicity, which must be considered in the overall risk assessment.[6][7][8][9]

Hazard CodeGHS Hazard StatementToxicological Implication & Expert Insight
H302 Harmful if swallowedIngestion can lead to systemic toxicity. The LD50 of the parent compound, quinoline, in rats is between 262 and 460 mg/kg bw, indicating significant toxicity.[7] Assume a similar or greater hazard for this derivative.
H312 Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic effects. Dermal exposure is a significant and often underestimated risk. Always assume dermal absorption is possible with functionalized aromatic amines.
H332 Harmful if inhaledAs a solid powder, aerosolized dust presents a primary inhalation hazard. Fine particles can be easily inhaled, reaching deep into the respiratory tract.
H315 Causes skin irritationDirect contact is likely to cause local redness, inflammation, and discomfort. Prolonged contact can lead to more severe dermatitis.
H319 Causes serious eye irritationThe compound is a significant eye irritant. Direct contact can cause pain, redness, and potentially severe, lasting damage to the cornea. Immediate and thorough rinsing is critical.
H335 May cause respiratory irritationInhaled dust will likely irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.
The Hierarchy of Controls

Effective risk management involves implementing controls in a specific order of preference. The hierarchy of controls prioritizes engineering and administrative controls over a sole reliance on Personal Protective Equipment (PPE).

cluster_0 Hierarchy of Controls for 2-Amino-6-bromo-3-methylquinoline HCl elimination Elimination (Not Feasible - Compound is Required) substitution Substitution (Use a Less Hazardous Analog if Possible) engineering Engineering Controls • Chemical Fume Hood • Ventilated Balance Enclosure substitution->engineering Most Effective admin Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Area • Safety Training engineering->admin ppe Personal Protective Equipment (PPE) • Nitrile Gloves • Safety Goggles • Lab Coat admin->ppe Least Effective

Caption: Hierarchy of controls, from most to least effective.

Physicochemical Properties and Stability

Understanding the physical nature of a compound is crucial for its proper handling and storage.

PropertyValueSource
Chemical Name 2-Amino-6-bromo-3-methylquinoline hydrochlorideN/A
CAS Number 203506-01-8 (for free base)[10]
Molecular Formula C₉H₇BrN₂ · HCl[11]
Molecular Weight 259.53 g/mol [11]
Appearance Solid form (likely a crystalline powder)[11]
Storage Class 11 - Combustible Solids[11]

Reactivity and Stability:

  • Stability: The compound is stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation, excess heat, and ignition sources.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).

Exposure Controls and Personal Protective Equipment (PPE)

Given the compound's hazard profile, stringent exposure controls are mandatory. There are no established Occupational Exposure Limits (OELs) for this compound, so the principle of ALARA (As Low As Reasonably Achievable) must be strictly followed.

Engineering Controls:

  • Chemical Fume Hood: All manipulations that could generate dust or aerosols (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.

  • Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure (VBE) or powder-containment hood provides superior protection against inhaling fine powders.

Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical is PPE. It should be selected based on the specific tasks being performed.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness 0.11 mm)Provides protection against incidental splashes. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves before use and change them immediately if contaminated.[12]
Eye/Face Protection Safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and dust. Standard safety glasses with side shields are a minimum; goggles provide a more complete seal.[12]
Skin/Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from accidental contact. Ensure the lab coat is fully buttoned.
Respiratory Protection Not required if work is performed within a fume hood.If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate particulate filter would be necessary.

Standard Operating Procedure: Safe Handling and Solubilization

This protocol provides a self-validating system for safely handling the compound from vial to solution, minimizing exposure at every step.

Protocol 4.1: Safe Weighing and Solubilization for In Vitro Screening

  • Preparation (Inside Fume Hood):

    • Don all required PPE (lab coat, goggles, nitrile gloves).

    • Decontaminate the fume hood work surface.

    • Lay down absorbent bench paper to contain any minor spills.

    • Assemble all necessary equipment: primary container of the compound, spatula, analytical balance (in a ventilated enclosure if available), and pre-labeled receiving vial containing a magnetic stir bar.

    • Confirm the identity and purity of the compound from the supplier's label.

  • Weighing (Inside Ventilated Enclosure or Fume Hood):

    • Place the receiving vial on the balance and tare it.

    • Carefully open the primary container, avoiding any puff of powder.

    • Using a dedicated, clean spatula, gently transfer the desired amount of solid into the receiving vial. Causality: A slow, deliberate transfer minimizes the generation of airborne dust.

    • Close the primary container immediately and securely.

    • Record the final mass.

  • Solubilization (Inside Fume Hood):

    • Move the sealed receiving vial to the main workspace of the fume hood and place it on a magnetic stir plate.

    • Using a pipette, slowly add the desired volume of the appropriate solvent (e.g., DMSO, water). Causality: Adding the solid to the solvent, rather than the other way around, can prevent clumping and splashing.

    • Loosely cap the vial to allow for pressure equalization while stirring.

    • Begin stirring at a moderate speed until the solid is fully dissolved. Gentle heating may be applied if the compound's solubility data supports it.

  • Cleanup:

    • Wipe the spatula with a solvent-dampened cloth and dispose of the cloth in the solid hazardous waste container.

    • Wipe down the work surface and any equipment used.

    • Dispose of all contaminated disposable materials (e.g., bench paper, gloves) in the designated solid hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures
Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical help.[5][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Response Protocol

This workflow applies to a minor spill (<1 gram) of solid material. For larger spills, evacuate the area and contact institutional emergency personnel.

spill Minor Spill Occurs (<1g Solid) alert Alert others in the lab. Isolate the area. spill->alert ppe Don appropriate PPE: 2 pairs of nitrile gloves, goggles, lab coat. alert->ppe contain Gently cover the spill with absorbent pads or vermiculite to prevent aerosolization. ppe->contain cleanup Carefully scoop the material and absorbent into a waste bag using non-sparking tools. contain->cleanup decon Decontaminate the spill area with a suitable solvent (e.g., ethanol) and wipe with absorbent pads. cleanup->decon dispose Place all contaminated materials (gloves, pads, etc.) into a sealed, labeled hazardous waste container. decon->dispose report Report the incident to the lab supervisor and EHS. dispose->report

Caption: Workflow for managing a minor laboratory spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Inform others in the lab of the spill.[15]

  • Control Vapors: Ensure work is done within a fume hood or that ventilation is adequate. Eliminate all sources of ignition.[16]

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.[14]

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite, sand, or a commercial spill pillow.[17] Do NOT use water. This prevents the powder from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: Place all contaminated materials, including gloves and cleaning supplies, into a clearly labeled, sealed hazardous waste bag or container.[16]

  • Report: Inform your supervisor and the institutional Environmental Health & Safety (EHS) department about the incident.

Storage and Disposal

Proper long-term management of the chemical and its waste is a crucial component of the laboratory safety lifecycle.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • The storage area should be locked or otherwise secured to restrict access.[5]

  • Store separately from incompatible materials, such as strong oxidizing agents, and away from food and drink.[5][18]

Disposal:

  • This material and its container must be disposed of as hazardous waste.

  • Do not dispose of it down the drain or with general laboratory trash.

  • Collect all waste material (both solid and solutions containing the compound) in a compatible, sealed, and clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal, typically involving collection by a licensed professional service.[5]

Conclusion

2-Amino-6-bromo-3-methylquinoline hydrochloride is a chemical with significant utility and commensurate hazards. Its acute toxicity via all routes of exposure, combined with its irritant properties and the potential long-term risks associated with the quinoline core, demands a meticulous and informed approach to safety. By understanding the rationale behind safety protocols and by rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing them with appropriate administrative procedures and personal protective equipment—researchers can confidently manage the risks. Adherence to the detailed handling, emergency, and disposal procedures outlined in this guide is essential for protecting the health and safety of laboratory personnel and the environment.

References

  • Chemos GmbH & Co.KG (2019). Safety Data Sheet: quinoline. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) (2015). Quinolines: Human health tier II assessment. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Quinoline. PubChem Compound Summary for CID 7047. Available at: [Link]

  • Environmental Health and Safety, University of Alabama at Birmingham (2024). CHEMICAL SPILL PROCEDURES. Available at: [Link]

  • DC Fine Chemicals (2024). Safety Data Sheet - Quinoline. Available at: [Link]

  • Environmental Health Safety and Laboratory Operations, Rice University (n.d.). Chemical Spills. Available at: [Link]

  • Biosolve (2023). Safety data sheet - Quinoline. Available at: [Link]

  • Environmental Health & Safety, University of Toronto (n.d.). Chemical Spill Procedures. Available at: [Link]

  • TÜBİTAK Academic Journals (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Available at: [Link]

  • Tradeindia (n.d.). 2-amino-6-bromo-3- Methylquinoline - Cas No: 203506-01-8. Available at: [Link]

Sources

Foundational

2-Amino-6-bromo-3-methylquinoline hydrochloride mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-6-bromo-3-methylquinoline hydrochloride Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbon...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-6-bromo-3-methylquinoline hydrochloride

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a diverse range of biological targets. 2-Amino-6-bromo-3-methylquinoline hydrochloride is a distinct derivative within this class. While its specific molecular mechanism of action has not been extensively elucidated in dedicated public-domain literature, its structural motifs—the 2-aminoquinoline core, a halogen at the 6-position, and a methyl group at the 3-position—provide a strong basis for forming evidence-based hypotheses. This guide synthesizes data from structurally related compounds to propose and explore two primary, non-mutually exclusive mechanisms of action: kinase inhibition and topoisomerase I inhibition . We present a logical framework for these hypotheses, grounded in structure-activity relationship (SAR) studies of analogous compounds, and provide detailed, field-proven experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and related quinoline derivatives.

Introduction: The Quinoline Scaffold and a Compound of Interest

Quinoline and its derivatives are fundamental heterocyclic compounds that have been a cornerstone of pharmaceutical development for decades. From the pioneering antimalarial drug chloroquine to modern FDA-approved kinase inhibitors like bosutinib, the quinoline core has proven to be a remarkably versatile scaffold for engaging with critical biological targets.[1][2] The compound 2-Amino-6-bromo-3-methylquinoline hydrochloride incorporates several key features known to influence biological activity:

  • The 2-Aminoquinoline Core: This moiety is frequently implicated in the inhibition of various enzymes, particularly kinases, where the amino group can act as a crucial hydrogen bond donor, anchoring the molecule within an enzyme's active site.[3]

  • 6-Bromo Substitution: Halogenation, particularly at the C-6 position, is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and can enhance binding affinity through favorable hydrophobic or halogen-bonding interactions.[4] Studies on bromo-substituted quinolines have demonstrated significant antiproliferative and apoptotic effects.[5][6][7]

  • 3-Methyl Substitution: The methyl group at the C-3 position can influence the molecule's conformation and steric profile, potentially enhancing selectivity for a specific target by occupying a defined hydrophobic pocket.

Given the established activities of these structural components, this guide will focus on two highly plausible mechanisms of action: inhibition of protein kinases, which are central regulators of cellular signaling, and suppression of topoisomerase I, an enzyme vital for DNA replication and repair.

Hypothesized Mechanism I: Inhibition of Protein Kinases

A substantial body of evidence points to quinoline derivatives as potent inhibitors of protein kinases.[1][8] Dysregulation of kinase signaling is a hallmark of cancer, making these enzymes prime therapeutic targets.[9] We hypothesize that 2-Amino-6-bromo-3-methylquinoline hydrochloride functions as an ATP-competitive kinase inhibitor, targeting key signaling cascades involved in cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK pathways.

Rationale from Structure-Activity Relationship (SAR) Studies

The rationale for this hypothesis is built upon extensive SAR data for related compounds:

  • Targeting the ATP-Binding Site: The 2-aminoquinoline scaffold is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3]

  • Enhancing Potency and Selectivity: Substitutions on the quinoline ring are known to fine-tune inhibitory activity. The 6-bromo group likely occupies a hydrophobic region of the ATP pocket, while the 3-methyl group could provide additional van der Waals contacts or enforce a conformation favorable for binding.

Experimental Validation Workflow: A Self-Validating System

To rigorously test the kinase inhibition hypothesis, a multi-step, self-validating experimental workflow is essential. This process moves from broad screening to confirming direct target engagement within the complex cellular environment.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A Broad Kinase Panel Screen (e.g., FRET-based assay) B IC50 Determination for Hits (Dose-Response Curves) A->B Identify primary targets C Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) B->C D Western Blot Analysis (Assess Downstream Pathway Inhibition) C->D Validate in-cell binding E Molecular Docking Simulation (Predict Binding Mode) D->E Correlate with structural model

Caption: A logical workflow for validating a kinase inhibitor hypothesis.

This initial screen assesses the compound's activity against a broad panel of kinases to identify potential targets.

  • Preparation: Reconstitute 2-Amino-6-bromo-3-methylquinoline hydrochloride in DMSO to create a 10 mM stock solution.

  • Assay Plate Setup: In a 384-well plate, add the kinase of interest, a specific peptide substrate, and the test compound at a screening concentration (e.g., 10 µM).

  • Reaction Initiation: Add an ATP solution to initiate the phosphorylation reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add a development reagent containing a europium-labeled anti-phospho-antibody. After a 60-minute incubation, read the plate on a time-resolved fluorescence reader.

  • Analysis: A low FRET signal indicates inhibition of the kinase. Calculate the percent inhibition relative to a DMSO control. For promising hits, perform a dose-response assay to determine the IC50 value.[10]

CETSA provides definitive evidence that the compound binds to its target protein inside intact cells.[11][12] The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[13][14]

  • Cell Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) and treat with either vehicle (DMSO) or varying concentrations of the test compound for 2-4 hours.

  • Heat Challenge: Harvest the cells, resuspend them in a buffer, and divide the suspension into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.

  • Detection: Analyze the amount of soluble target kinase in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target protein stabilization and confirms engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the concentration required for target engagement in cells.[14]

Hypothesized Mechanism II: Topoisomerase I Inhibition

Several studies have identified bromo-substituted quinolines as inhibitors of human DNA topoisomerase I, an essential enzyme that resolves DNA supercoiling during replication and transcription.[5][6][7] Topoisomerase I inhibitors are a well-established class of anticancer drugs. We hypothesize that 2-Amino-6-bromo-3-methylquinoline hydrochloride may suppress the catalytic activity of Topoisomerase I, leading to DNA damage and apoptosis in rapidly dividing cancer cells.

Rationale and Putative Action

Unlike Topoisomerase I "poisons" like camptothecin, which stabilize the enzyme-DNA cleavage complex, some inhibitors act as suppressors by preventing the enzyme's catalytic cycle. Given the structural class, 2-Amino-6-bromo-3-methylquinoline hydrochloride could function either as a poison or a catalytic inhibitor. The primary method to distinguish this is a DNA relaxation assay.

Experimental Validation Workflow

G cluster_0 Possible Outcomes A Start: Supercoiled Plasmid DNA B Incubate with Topo I + Test Compound A->B C Agarose Gel Electrophoresis B->C D Analysis: Assess DNA Topology C->D E Relaxed DNA Formed (No Inhibition) D->E If compound is inactive F Supercoiled DNA Remains (Inhibition Confirmed) D->F If compound is active

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

This cell-free assay is the gold standard for identifying Topoisomerase I inhibitors.[15] It measures the conversion of supercoiled plasmid DNA to its relaxed form.[16][17]

  • Reaction Setup: On ice, prepare a reaction mixture containing 10x Topo I assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound or vehicle control (DMSO).

  • Enzyme Addition: Add purified human Topoisomerase I to each reaction tube.

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until the supercoiled and relaxed forms of the DNA are well separated.

  • Visualization and Analysis: Stain the gel with ethidium bromide (or a safer alternative) and visualize under UV light. Inhibition is indicated by a dose-dependent decrease in the amount of relaxed DNA and a corresponding retention of the supercoiled DNA band.

Cellular Phenotype: Antiproliferative Activity

Both kinase and topoisomerase inhibition are expected to result in a potent antiproliferative effect on cancer cells. Validating this cellular phenotype is a crucial step in characterizing the compound's biological activity.

Experimental Validation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18][19][20]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Amino-6-bromo-3-methylquinoline hydrochloride for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity or cell lysis.[21][22]

  • Cell Treatment: Treat cells in a 96-well plate with the test compound as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.

  • Incubation and Reading: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at ~490 nm.

  • Analysis: Higher absorbance corresponds to greater LDH release and higher cytotoxicity.

Data Summary

The following table presents a template for summarizing the quantitative data obtained from the proposed validation assays.

Assay TypeTarget/Cell LineMetricHypothetical ValueReference Protocol
In Vitro Kinase InhibitionTarget Kinase AIC5085 nMProtocol 1
Topoisomerase I RelaxationHuman Topo IIC501.2 µMProtocol 3
MTT Cell ViabilityHeLaIC500.5 µMProtocol 4
MTT Cell ViabilityMCF-7IC500.9 µMProtocol 4
LDH CytotoxicityHeLaEC501.5 µMProtocol 5

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of 2-Amino-6-bromo-3-methylquinoline hydrochloride. Based on the extensive literature on structurally related compounds, inhibition of protein kinases and/or DNA topoisomerase I are the most plausible mechanisms. The detailed experimental workflows provided herein offer a clear and logical path to test these hypotheses, from initial in vitro screening to definitive confirmation of target engagement in a cellular context.

Successful validation of either proposed mechanism would position 2-Amino-6-bromo-3-methylquinoline hydrochloride as a promising lead compound for further preclinical development. Future work should focus on identifying the specific kinase isoform(s) inhibited, exploring its efficacy in in vivo cancer models, and conducting comprehensive ADME-Toxicity studies to evaluate its drug-like properties.

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Exploratory

Pharmacological Profiling and Biological Activity of 2-Amino-6-bromo-3-methylquinoline Hydrochloride: A Technical Guide to Emerging Therapeutic Targets

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Pharmacology, Assay Design, and Structural Activity Relationships (SAR) Executive Summary & Structural R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Pharmacology, Assay Design, and Structural Activity Relationships (SAR)

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Specifically, 2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS 1171728-14-5) represents a highly specialized building block and pharmacological probe[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a carefully engineered pharmacophore. The specific substitution pattern on this quinoline core provides distinct physicochemical advantages:

  • 2-Amino Group: Acts as a critical hydrogen bond donor, essential for anchoring the molecule within the hinge regions of kinase active sites[2].

  • 6-Bromo Substitution: The bromine atom significantly enhances the lipophilicity of the molecule, improving cell membrane permeability and facilitating target engagement through halogen bonding.

  • 3-Methyl Group: Provides steric steering, locking the molecule into favorable conformations when entering narrow enzymatic binding pockets[3].

  • Hydrochloride Salt Form: Ensures optimal aqueous solubility, a critical parameter for maintaining compound stability and bioavailability in both in vitro high-throughput screening and in vivo models[1].

Recent literature highlights two primary biological axes for this scaffold and its structurally related analogues: Prostaglandin F Synthase (PGFS) inhibition for the prevention of preterm labor[3], and Multi-Kinase inhibition in oncology[2].

Primary Biological Axis I: Prostaglandin F Synthase (PGFS) Inhibition

Mechanistic Overview

Prostaglandin F2α (PGF2α) is a potent lipid mediator associated with the induction of myometrial contractions and cervical ripening, making it a primary driver of preterm labor and birth[3]. Inhibiting the synthesis of PGF2α by targeting Prostaglandin F Synthase (PGFS) is a highly promising tocolytic strategy. Recent Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics studies have identified 6-bromo-3-methylquinoline analogues as potent PGFS inhibitors, demonstrating high binding affinity to the PGFS protein (PDB ID: 2F38)[3].

PGFS_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGFS Prostaglandin F Synthase (Target: PDB 2F38) PGH2->PGFS PGF2a Prostaglandin F2α (Myometrial Contraction) PGFS->PGF2a Inhibitor 2-Amino-6-bromo- 3-methylquinoline Inhibitor->PGFS Competitive Inhibition

Figure 1: Inhibition of the Prostaglandin F Synthase (PGFS) pathway by 6-bromoquinoline analogues.

Experimental Protocol: In Vitro PGFS Inhibition Assay (Self-Validating System)

To validate the biological activity of these quinoline derivatives against PGFS, a highly specific LC-MS/MS workflow is required.

  • Step 1: Enzyme Incubation. Incubate purified recombinant PGFS with its substrate, Prostaglandin H2 (PGH2), and varying concentrations of the quinoline derivative (0.1 nM to 10 μM) in a buffered solution at 37°C.

    • Causality & Rationale: PGH2 is highly unstable and prone to spontaneous degradation. Reactions must be assembled on ice and initiated precisely to ensure that the measured PGF2α is strictly the result of enzymatic conversion, not background degradation.

  • Step 2: Reaction Quenching & Extraction. Terminate the reaction using cold acetonitrile spiked with a deuterated internal standard (PGF2α-d4).

    • Causality & Rationale: The internal standard corrects for matrix effects and extraction losses during MS ionization. This internal control makes the protocol a self-validating quantitative system.

  • Step 3: LC-MS/MS Quantification. Quantify the generated PGF2α using Multiple Reaction Monitoring (MRM).

    • Causality & Rationale: LC-MS/MS is strictly chosen over standard ELISA kits. ELISA antibodies frequently cross-react with structurally similar prostaglandins (e.g., PGE2), which would yield false-positive enzymatic activity. MS provides absolute structural specificity.

Primary Biological Axis II: Multi-Kinase Inhibition in Oncology

Mechanistic Overview

The 2-amino-quinoline scaffold is a recognized pharmacophore for ATP-competitive kinase inhibition. Derivatives of 2-amino-quinolines have been synthesized and evaluated as multi-kinase inhibitors targeting EGFR, HER-2, and BRAF V600E[2]. Molecular docking simulations reveal that the 2-amino group and the quinoline nitrogen form critical hydrogen bonds with key hinge-region residues, specifically Met769 in EGFR and Asp863 in HER-2[2]. This binding blocks ATP from entering the kinase domain, thereby shutting down downstream MAPK and PI3K signaling pathways and inducing apoptosis in cancer cells[2].

Kinase_Workflow Compound 2-Amino-6-bromo- 3-methylquinoline Receptors EGFR / HER-2 / BRAF Compound->Receptors ATP Competition Hinge Kinase Hinge Region (Met769 / Asp863) Receptors->Hinge Binding Downstream MAPK / PI3K Pathway Hinge->Downstream Kinase Inactivation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Signal Blockade

Figure 2: Mechanism of multi-kinase inhibition and downstream apoptotic induction in oncology.

Experimental Protocol: High-Throughput TR-FRET Kinase Profiling

To accurately determine the IC50 of these compounds against kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

  • Step 1: Kinase Reaction Assembly. Combine recombinant EGFR or HER-2, a biotinylated peptide substrate, the quinoline inhibitor, and ATP precisely at its established Km​ value.

    • Causality & Rationale: Running the assay at the ATP Km​ ensures that the IC50 values obtained are highly sensitive to ATP-competitive inhibitors. Using saturating ATP levels would artificially inflate the apparent IC50, masking the true potency of the 2-aminoquinoline derivative.

  • Step 2: Signal Generation. Following incubation, add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Causality & Rationale: Halogenated quinolines can sometimes exhibit auto-fluorescence. TR-FRET introduces a microsecond time delay before reading the emission, allowing short-lived background compound fluorescence to decay, thereby ensuring pristine signal-to-noise ratios.

  • Step 3: Data Normalization & Validation. Utilize Staurosporine as a 100% inhibition (positive) control and DMSO vehicle as a 0% inhibition (negative) control.

    • Causality & Rationale: This establishes a self-validating dynamic window. The assay is only deemed successful if the calculated Z'-factor is > 0.7, proving the system is robust enough to distinguish true biological activity from assay noise.

Quantitative Data Synthesis

The table below synthesizes the reported quantitative biological activities of 2-amino-6-bromo-quinoline derivatives and their analogues across various targets, demonstrating their potent pharmacological profile.

TargetCompound ClassPotency MetricReference ControlKey Interaction Residues
Prostaglandin F Synthase (PGFS) 6-Bromo-3-methylquinolinespIC50 > 9.0 (Predicted)P10 (Standard)PDB ID: 2F38 binding pocket[3]
EGFR Kinase 2-Amino-pyrano-quinolinesIC50 = 71 - 75 nMErlotinib (IC50 = 33 nM)Met769[2]
HER-2 Kinase 2-Amino-pyrano-quinolinesIC50 = 21 - 23 nMErlotinibAsp863[2]
BRAF V600E 2-Amino-pyrano-quinolinesIC50 = 62 - 67 nMErlotinibATP-binding cleft[2]
Cell Viability (MCF-7, SW480) 2-Amino-pyrano-quinolinesGI50 = 26 - 28 nMDoxorubicin / ErlotinibN/A (Phenotypic)[2]

References

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 15(45), 38229–38242. Available at:[Link]

  • Sarkar, K., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Z Naturforsch C J Biosci. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of 2-Amino-6-bromo-3-methylquinoline Hydrochloride in Organic Synthesis

Executive Summary & Chemical Profiling 2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS: 1171728-14-5) is a highly versatile, polyfunctional building block utilized extensively in medicinal chemistry and advanced org...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS: 1171728-14-5) is a highly versatile, polyfunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. The 2-aminoquinoline scaffold is recognized as a "privileged structure," acting as an arginine bioisostere and serving as the core pharmacophore for neuronal nitric oxide synthase (nNOS) inhibitors, antimalarials, and kinase inhibitors[1].

The commercial availability of this compound as a hydrochloride salt provides distinct advantages: it stabilizes the electron-rich 2-amino group against premature oxidation and significantly extends the reagent's shelf life. However, this salt form dictates specific stoichiometric considerations during synthesis. The molecule features two orthogonal reactive sites:

  • The C6-Bromo Position : An ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the π -conjugated system.

  • The C2-Amino Position : A nucleophilic center capable of undergoing acylation, alkylation, or diazotization, though its reactivity is modulated by tautomerization into a quinolone imine form[2].

Mechanistic Insights & Reactivity Mapping

As an Application Scientist, it is critical to understand the causality behind the reaction conditions chosen for this specific scaffold:

  • Base Stoichiometry (The HCl Salt Factor): Any base-mediated reaction (like Suzuki coupling or acylation) requires an explicit extra equivalent of base to neutralize the hydrochloride salt and generate the free base in situ. Failure to account for this will result in stalled catalytic cycles or unreacted starting material.

  • C6-Electrophilicity: While the 2- and 4-positions of quinolines are highly activated toward nucleophilic aromatic substitution (SNAr), the 6-position is electronically neutral. Therefore, functionalization at C6 strictly requires transition-metal catalysis (e.g., Pd(0) oxidative addition)[3].

  • N2-Nucleophilicity: The lone pair on the exocyclic 2-amino group delocalizes into the electron-deficient quinoline ring. This makes the amine significantly less nucleophilic than a standard aniline. Consequently, electrophilic acylation requires forcing conditions or the use of an acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP).

Experimental Workflows & Protocols

Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the 6-bromo position with an aryl boronic acid to synthesize extended 6-aryl-2-amino-3-methylquinolines, a common motif in kinase inhibitor libraries.

Causality of Reagents: We utilize Pd(OAc)₂ with the electron-rich, bulky biaryl phosphine ligand XPhos . The steric bulk of XPhos accelerates the reductive elimination step, while its electron density facilitates the oxidative addition into the unactivated C6-Br bond. K₃PO₄ is selected as a mild, highly soluble base in aqueous dioxane to neutralize the HCl salt and form the reactive boronate complex[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-6-bromo-3-methylquinoline hydrochloride (1.0 equiv, 1.0 mmol), the desired Aryl Boronic Acid (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely milled K₃PO₄ (3.0 equiv, 3.0 mmol).

    • Note: 3.0 equivalents of base are strictly required (1.0 eq for HCl neutralization, 2.0 eq for the catalytic cycle).

  • Degassing: Seal the flask with a septum. Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System:

  • LC-MS: The starting material exhibits an [M+H]+ peak with a distinct 1:1 isotopic doublet separated by 2 amu (characteristic of 79Br and 81Br ). A successful reaction is validated by the complete disappearance of this isotopic pattern and the appearance of the new [M+H]+ mass corresponding to the cross-coupled product.

Protocol B: Regioselective N-Acylation of the 2-Amino Group

This protocol targets the synthesis of N -(6-bromo-3-methylquinolin-2-yl)amides, which are potent precursors for nNOS inhibitors[5].

Step-by-Step Methodology:

  • Neutralization & Activation: Suspend the starting material (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL). Add Triethylamine (Et₃N, 2.5 mmol) to liberate the free base. Add DMAP (0.1 mmol, 10 mol%) as an acyl transfer catalyst.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add the appropriate Acyl Chloride (1.1 mmol) dissolved in DCM (2 mL).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (NMR): In the 1H NMR spectrum (DMSO- d6​ ), the broad singlet of the starting −NH2​ protons ( ∼6.5 ppm ) must disappear, replaced by a sharp, highly deshielded amide −NH proton ( >9.5 ppm ).

Quantitative Data Presentation

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol A), demonstrating the necessity of specific catalyst-ligand systems for the C6-bromoquinoline scaffold.

Table 1: Optimization of C6 Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Toluene/EtOH/H₂O9045
2Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O9072
3Pd(OAc)₂ / SPhos (2%)Cs₂CO₃ (3.0)DMF/H₂O10085
4 Pd(OAc)₂ / XPhos (2%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 100 91

Data reflects the coupling of 2-Amino-6-bromo-3-methylquinoline hydrochloride with phenylboronic acid. Yields are isolated yields after chromatography.

Reaction Workflow Visualization

G SM 2-Amino-6-bromo-3-methylquinoline HCl (Starting Material) Base In Situ Neutralization (K2CO3 or Et3N) SM->Base Deprotonation Path1 Pathway A: C6-Functionalization (Suzuki-Miyaura Coupling) Base->Path1 Pd Catalyst Ar-B(OH)2 Path2 Pathway B: N2-Functionalization (Electrophilic Acylation) Base->Path2 R-COCl DMAP Prod1 6-Aryl-2-amino-3-methylquinoline (Target: Kinase Inhibitors) Path1->Prod1 Cross-Coupling Prod2 N-(6-bromo-3-methylquinolin-2-yl)amide (Target: nNOS Inhibitors) Path2->Prod2 Amidation

Divergent synthetic workflows for 2-Amino-6-bromo-3-methylquinoline hydrochloride.

References

  • Cinelli, M. A., et al. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition." Journal of Medicinal Chemistry, 2014, 57(4), 1513–1530. Available at:[Link]

  • Organic & Biomolecular Chemistry. "Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions." Royal Society of Chemistry, 2016. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Amino-6-bromo-3-methylquinoline Hydrochloride as a Versatile Synthetic Building Block

Introduction: The Strategic Value of the 2-Aminoquinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Aminoquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] Its rigid, heterocyclic structure is adept at interacting with a multitude of biological targets, leading to applications in anticancer, antimalarial, anti-inflammatory, and antimicrobial drug discovery programs.[1][2] The specific functionalization of this core determines its therapeutic potential.

2-Amino-6-bromo-3-methylquinoline hydrochloride emerges as a particularly valuable building block for several strategic reasons. It possesses three distinct points of chemical reactivity:

  • The 2-amino group , a nucleophilic center and a handle for forming amides, sulfonamides, and other derivatives.

  • The 6-bromo substituent , an ideal electrophilic site for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom-based functionalities.

  • The quinoline core itself , which can undergo further electrophilic or nucleophilic substitution under specific conditions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the key applications of this reagent, complete with detailed, field-proven protocols and the scientific rationale behind them.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValue
Chemical Name 2-Amino-6-bromo-3-methylquinoline hydrochloride
Molecular Formula C₁₀H₉BrN₂ · HCl
Molecular Weight 276.55 g/mol (for hydrochloride salt)
Appearance Typically an off-white to light-colored solid.[3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Hazard Identification and Safety Precautions:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[4][6]

  • Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][7] Use non-sparking tools and avoid creating dust.[4]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[8] Remove contaminated clothing.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Ingestion: Wash out mouth with water. Do NOT induce vomiting.[7] Seek immediate medical help.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Core Synthetic Transformations and Protocols

The strategic utility of 2-Amino-6-bromo-3-methylquinoline lies in its capacity for differential functionalization. The following sections detail protocols for the most impactful transformations.

G cluster_start Starting Material cluster_reactions Key Synthetic Pathways cluster_products Derivative Classes start 2-Amino-6-bromo- 3-methylquinoline HCl pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling Suzuki, Buchwald- Hartwig, Sonogashira snar Nucleophilic Aromatic Substitution (SNAr) start->snar Activated SNAr (e.g., via Nitration) amine_deriv 2-Amino Group Derivatization start->amine_deriv Acylation, Sulfonylation prod_pd 6-Aryl/Alkynyl/Amino- Substituted Quinolines pd_coupling->prod_pd prod_snar 6-Amino/Alkoxy- Substituted Quinolines snar->prod_snar prod_amine N-Acyl/Sulfonyl- Substituted Quinolines amine_deriv->prod_amine

Caption: Key synthetic pathways for derivatizing 2-Amino-6-bromo-3-methylquinoline.

Palladium-Catalyzed Cross-Coupling at the C-6 Position

The carbon-bromine bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.[10][11]

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) catalyst.[11] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for coupling aryl chlorides and bromides as they promote the oxidative addition step and stabilize the catalytic intermediates.

  • Base and Solvent: A base, such as K₃PO₄ or K₂CO₃, is required to activate the boronic acid partner for transmetalation.[12] A mixed solvent system, often a polar aprotic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)(Br)L₂ oxidative_add->pd_complex + Ar-Br transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd_aryl_complex boronic Ar'-B(OH)₂ + Base boronic->transmetalation reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube, add 2-Amino-6-bromo-3-methylquinoline hydrochloride (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the active Pd(0) catalyst can be oxidized by air.

  • Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-18 hours.

  • Monitoring and Work-up: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the 6-aryl-2-amino-3-methylquinoline derivative.

Coupling PartnerCatalyst Loading (mol%)BaseTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄9080-92
3-Pyridylboronic acidPd(OAc)₂ (3), SPhos (6)K₂CO₃10070-85

This reaction is a powerful tool for installing primary or secondary amines at the C-6 position, a common step in synthesizing bioactive molecules.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: Palladium precatalysts are again used. Ligands like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or BrettPhos are often superior for C-N coupling, as they promote the challenging reductive elimination step to form the C-N bond.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine nucleophile without competing in the reaction.[14]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a flow of argon, add sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), 2-Amino-6-bromo-3-methylquinoline hydrochloride (1.0 eq), and the desired amine (1.2 eq).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitoring and Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the desired 6-aminoquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr)

While aryl bromides are generally unreactive towards classical nucleophilic substitution, the reactivity can be dramatically enhanced by installing a strong electron-withdrawing group (EWG), such as a nitro group (–NO₂), ortho or para to the leaving group.[15]

Causality Behind Experimental Choices:

  • Activation: Nitration of the quinoline ring system places a powerful EWG on the ring, which stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for nucleophilic attack.[15]

  • Reaction Conditions: The reaction proceeds by the addition of a nucleophile (e.g., morpholine, piperazine) to the activated aryl bromide, followed by the elimination of the bromide ion.[15][16]

Step-by-Step Methodology (Two-Step Protocol):

Step A: Activating Nitration of 6-bromoquinoline

  • Reaction Setup: Carefully add 6-bromo-2-amino-3-methylquinoline to a mixture of concentrated sulfuric acid and nitric acid at 0 °C. The nitro group typically directs to the C-5 position.[15]

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture carefully onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-6-bromo-5-nitro-3-methylquinoline.

Step B: SNAr with an Amine Nucleophile

  • Reagent Preparation: In a sealed vessel, combine the 2-amino-6-bromo-5-nitro-3-methylquinoline (1.0 eq), the amine nucleophile (e.g., morpholine, 2-3 eq), and a base such as triethylamine (TEA) or K₂CO₃ (1.1 eq).[15]

  • Solvent and Reaction: A polar aprotic solvent like DMSO or DMF can be used. Heat the mixture to 80-120 °C. For some reactions, microwave irradiation can significantly reduce reaction times.[15]

  • Work-up and Purification: After cooling, dilute the reaction with water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.

Conclusion

2-Amino-6-bromo-3-methylquinoline hydrochloride is a high-value, trifunctional building block that provides a reliable entry point into a diverse chemical space. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and strategic nucleophilic aromatic substitution, researchers can efficiently generate libraries of novel quinoline derivatives. The protocols outlined in this guide serve as a validated starting point for exploration, enabling the rapid development of new chemical entities for pharmaceutical and materials science applications.

References

  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016, February 5). HETEROCYCLES, 92(3), 482-490. Retrieved March 20, 2026, from [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (2020, January 23). The Journal of Organic Chemistry. ACS Publications. Retrieved March 20, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). Bioorganic Chemistry. PubMed. Retrieved March 20, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers. RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (n.d.). Molecules. PMC. Retrieved March 20, 2026, from [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. (2018, June 5). RosDok. Retrieved March 20, 2026, from [Link]

  • 2-Amino-6-bromo-3-propylquinoline hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). Organic Letters. PMC. Retrieved March 20, 2026, from [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (n.d.). Arkivoc. Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • An Overview: The biologically important quninoline derivatives. (2011, September 19). Der Pharma Chemica. Retrieved March 20, 2026, from [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023, April 28). University of Arkansas. Retrieved March 20, 2026, from [Link]

  • Introduction to Nucleophilic Substitution Reactions. (2012, May 31). Master Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Biological Nucleophilic Substitution Reactions. (2022, July 18). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). Molecules. PMC. Retrieved March 20, 2026, from [Link]

  • 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. (n.d.). Acta Crystallographica Section E. PMC. Retrieved March 20, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). Molecules. MDPI. Retrieved March 20, 2026, from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals. Retrieved March 20, 2026, from [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.). Google Patents.

Sources

Method

2-Amino-6-bromo-3-methylquinoline hydrochloride in medicinal chemistry

An In-Depth Technical Guide to 2-Amino-6-bromo-3-methylquinoline Hydrochloride in Medicinal Chemistry As a "privileged structure" in drug discovery, the 2-aminoquinoline scaffold serves as a foundational building block f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-6-bromo-3-methylquinoline Hydrochloride in Medicinal Chemistry

As a "privileged structure" in drug discovery, the 2-aminoquinoline scaffold serves as a foundational building block for therapeutics targeting neurodegenerative diseases, oncology, and infectious diseases. Specifically, 2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS 1171728-14-5) and its free base (CAS 203506-01-8) offer a highly versatile, tri-functionalized core[1][2].

This application note details the mechanistic rationale, physicochemical profile, and validated synthetic protocols for utilizing this specific intermediate in the development of advanced pharmacophores.

Pharmacophore Rationale & Mechanistic Insights

The structural architecture of 2-amino-6-bromo-3-methylquinoline is deliberately designed to facilitate divergent medicinal chemistry workflows. Each functional group plays a distinct role in both synthetic tractability and biological target engagement:

  • The 2-Aminoquinoline Core (Arginine/Amidine Bioisostere): The endocyclic nitrogen ( pKa​≈7.3 ) and the exocyclic 2-amino group form a hydrogen-bond donor/acceptor pair. This motif is highly effective at mimicking aminopyridines and cyclic amidines. It is a proven anchor for binding the catalytic aspartate dyad in Beta-Secretase 1 (BACE1) for Alzheimer's disease[3][4], the active site glutamate in neuronal Nitric Oxide Synthase (nNOS)[5][6], and the hinge region of kinases like RAF1 and FLT3[7][8].

  • The 6-Bromo Vector: The bromine atom at the C6 position serves as an essential synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Biologically, extending the scaffold from the 6-position allows the molecule to probe deep into hydrophobic pockets (such as the P2' pocket of BACE1), which has been shown to enhance target potency by up to 106 -fold[3].

  • The 3-Methyl Steric Shield: The methyl group at C3 forces any bulky substituent attached to the 2-amino group out of coplanarity. This conformational locking mechanism breaks molecular flatness, improving aqueous solubility and reducing off-target promiscuity. Furthermore, it blocks metabolic oxidation at the vulnerable C3 position.

  • The Hydrochloride Salt Form: The electron-rich nature of the 2-aminoquinoline free base makes it susceptible to gradual oxidative degradation. Supplying the compound as a hydrochloride salt protonates the endocyclic nitrogen, stabilizing the ring system, extending shelf-life, and drastically improving solubility in polar protic solvents required for biological assays[5].

Pharmacophore Core Quinoline Core (Hydrophobic Scaffold) N1 Quinoline N1 (H-Bond Acceptor) Core->N1 NH2 2-Amino Group (H-Bond Donor) Core->NH2 Me 3-Methyl Group (Conformation Lock) Core->Me Br 6-Bromo Group (Vector for P2' Pocket) Core->Br Target1 Catalytic Aspartate (e.g., BACE1 / nNOS) N1->Target1 Salt Bridge Target2 Kinase Hinge Region (e.g., RAF1, FLT3) N1->Target2 H-Bond NH2->Target1 H-Bond NH2->Target2 H-Bond

Figure 1: Pharmacophore mapping of the 2-amino-6-bromo-3-methylquinoline scaffold.

Physicochemical Data Summary

To ensure reproducible experimental design, the quantitative properties of the building block are summarized below.

PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Registry Number 1171728-14-5[1][9]203506-01-8[2][10]
Molecular Formula C10​H10​BrClN2​ C10​H9​BrN2​
Molecular Weight 273.56 g/mol [9]237.09 g/mol
Monoisotopic Mass 271.97 Da235.99 Da[11]
Predicted pKa​ (N1) ~7.3 (Protonated in salt)[5][6]~7.3[5]
Primary Utility Aqueous assays, polar reactionsNon-polar organic synthesis

Divergent Synthetic Workflows

Workflow Start 2-Amino-6-bromo-3-methylquinoline HCl Sub1 Suzuki-Miyaura Coupling (C6 Functionalization) Start->Sub1 Pd(dppf)Cl2, K2CO3 Sub2 Buchwald-Hartwig Amination (C6 Functionalization) Start->Sub2 Pd2(dba)3, Ligand, Base Sub3 Amidation / Urea Formation (N2 Functionalization) Start->Sub3 HATU, DIPEA or R-COCl Prod1 6-Aryl/Heteroaryl Derivatives (Deep Pocket Probes) Sub1->Prod1 Prod2 6-Amino Derivatives (Solubility Enhancers) Sub2->Prod2 Prod3 2-Amide/Urea Derivatives (Kinase Hinge Binders) Sub3->Prod3

Figure 2: Divergent synthetic pathways utilizing the bifunctional quinoline core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: Install an aryl or heteroaryl group at the 6-position while leaving the 2-amino group unprotected. Causality & Design: The 2-amino group can potentially coordinate with palladium, poisoning the catalyst. To prevent this, a bulky, bidentate ligand like dppf in Pd(dppf)Cl2​ is utilized. A biphasic solvent system (1,4-Dioxane/Water) with K2​CO3​ is chosen because the aqueous base first neutralizes the hydrochloride salt of the starting material in situ, and subsequently facilitates the transmetalation step of the boronic acid.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, add 2-Amino-6-bromo-3-methylquinoline hydrochloride (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq) and potassium carbonate ( K2​CO3​ , 3.0 eq). Note: The excess base accounts for the neutralization of the HCl salt.

  • Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane and H2​O (4:1 v/v, 0.2 M concentration).

  • Reaction: Purge the vial with N2​ for 5 minutes. Seal and heat at 90°C for 4–6 hours (or 110°C for 30 mins via microwave irradiation).

  • Self-Validation (LC-MS): Sample the organic layer. The reaction is complete when the characteristic isotopic bromine doublet (M and M+2 peaks at m/z ~236/238 for the free base)[12] disappears, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Amidation of the Sterically Hindered 2-Amino Group

Objective: Convert the 2-amino group into an amide to mimic kinase hinge-binding motifs (e.g., RAF1 inhibitors)[7]. Causality & Design: The exocyclic 2-amino group is exceptionally poor at nucleophilic attack. Its lone pair is delocalized into the electron-deficient quinoline ring (amidine resonance), and the adjacent 3-methyl group creates severe steric hindrance. Standard carbodiimide couplings (EDC/NHS) will fail. Successful amidation requires either highly reactive acid chlorides or potent uronium-based coupling reagents (HATU) combined with extended heating.

Step-by-Step Procedure:

  • Activation: In a dry flask under N2​ , dissolve the desired carboxylic acid (1.5 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (4.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add 2-Amino-6-bromo-3-methylquinoline hydrochloride (1.0 eq) to the mixture. Note: The high equivalents of DIPEA are required to first liberate the free base from the HCl salt.

  • Reaction: Heat the reaction mixture to 80°C for 16–24 hours. The thermal energy is critical to overcome the steric barrier imposed by the 3-methyl group.

  • Self-Validation (TLC/UV): Monitor via TLC under 254 nm UV light. The product will exhibit a distinct bathochromic shift (longer wavelength absorption) compared to the starting material due to the extended conjugation of the newly formed amide bond.

  • Workup: Quench with saturated NaHCO3​ (aq). Extract heavily with EtOAc (3x). Wash the combined organics with 5% LiCl (aq) to remove residual DMF, dry over MgSO4​ , and purify via flash chromatography.

References

  • From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). Journal of Medicinal Chemistry - ACS Publications (2011). Available at:[Link]

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry - ACS Publications (2014). Available at:[Link]

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line. J-Stage (2017). Available at: [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PMC - NIH (2017). Available at:[Link]

  • 2-amino-6-bromo-3-methylquinoline (C10H9BrN2). PubChemLite (2026). Available at:[Link]

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for 2-Amino-3-Methylquinoline Derivatives in Research

The 2-amino-3-methylquinoline scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities. Its inherent structural features, coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-amino-3-methylquinoline scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities. Its inherent structural features, coupled with the potential for diverse chemical modifications, have made it a focal point for researchers aiming to develop novel therapeutic agents and research tools. This comprehensive guide provides an in-depth exploration of the applications of 2-amino-3-methylquinoline derivatives, offering detailed application notes, step-by-step experimental protocols, and the scientific rationale behind their use for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Amino-3-Methylquinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast number of natural products and synthetic compounds with significant pharmacological properties.[1] The introduction of an amino group at the 2-position and a methyl group at the 3-position of the quinoline core creates a unique electronic and steric environment, which is crucial for its interaction with various biological targets.[2][3] This specific substitution pattern has been shown to be a key determinant for a range of activities, including but not limited to, anticancer, neuroprotective, and anti-infective properties.[4][5][6] This guide will delve into the practical applications of these derivatives in key research areas.

Application Note I: Kinase Inhibition in Cancer Research

A primary and extensively studied application of 2-amino-3-methylquinoline derivatives is in the field of oncology, particularly as inhibitors of protein kinases.[7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this scaffold have shown potent inhibitory activity against several key kinases implicated in tumor growth and progression.

Targeted Kinases and Signaling Pathways

2-Amino-3-methylquinoline derivatives have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[8][9] Inhibition of these kinases disrupts downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cancer cell proliferation, survival, and metastasis.[4]

Diagram: Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Growth_Factor Growth Factor Growth_Factor->RTK PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Transcription Gene Transcription S6K->Transcription Promotes Proliferation EIF4EBP1->Transcription Promotes Protein Synthesis Inhibitor 2-Amino-3-methylquinoline Derivative Inhibitor->RTK Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-amino-3-methylquinoline derivatives.

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a common method to assess the inhibitory activity of 2-amino-3-methylquinoline derivatives against EGFR kinase using a luminescence-based assay.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Test 2-amino-3-methylquinoline derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM. Further dilute the compounds in kinase buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction:

    • Add 2.5 µL of each test compound dilution to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km value for EGFR.

    • Incubate the plate at room temperature for 60 minutes.[10]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Inhibitory Activity of 2-Amino-3-Methylquinoline Derivatives

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (nM)Reference
Compound IEGFR71MCF-7-[8]
HER-231A-549-[8]
Compound IIEGFR105-1200 (vs. 4 cell lines)[8]
BRAFV600E140--[8]
Compound 5eEGFR71-26[8]
HER-221--[8]
BRAFV600E62--[8]
Compound 5hEGFR75-28[8]
HER-223--[8]
BRAFV600E67--[8]
Compound 4bEGFR1110HepG2 & HCT1167700-14200[2]
Compound 3aEGFR2230HepG2 & HCT1167700-14200[2]

Application Note II: Assessing Anticancer Activity in Cell-Based Assays

Beyond direct kinase inhibition, it is crucial to evaluate the effect of 2-amino-3-methylquinoline derivatives on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test 2-amino-3-methylquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Gentle shaking can aid dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.[12]

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) value by plotting the percentage of viability against the logarithm of the compound concentration.

Diagram: Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow Start Start: Synthesized 2-Amino-3-methylquinoline Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR, HER-2) Start->Kinase_Assay Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7) Start->Cell_Culture Data_Analysis Data Analysis: IC50 / GI50 Determination Kinase_Assay->Data_Analysis MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Studies Further Preclinical Studies Lead_Identification->Further_Studies

Caption: General workflow for screening the anticancer activity of 2-amino-3-methylquinoline derivatives.

Application Note III: Neurodegenerative Disease Research

The versatile scaffold of 2-amino-3-methylquinoline is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Targeting Pathologies in Alzheimer's Disease

In the context of Alzheimer's disease, research has focused on the ability of quinoline derivatives to inhibit the aggregation of amyloid-beta (Aβ) peptides and to act as cholinesterase inhibitors.[13][14] Some derivatives have also shown potential as antioxidants and metal chelators, addressing the multifactorial nature of the disease.[15]

Protocol: Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation

This protocol outlines a method to assess the ability of 2-amino-3-methylquinoline derivatives to inhibit the aggregation of Aβ₁₋₄₂ peptides using a thioflavin T (ThT) fluorescence assay.

Materials:

  • Aβ₁₋₄₂ peptide (synthetic)

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Test 2-amino-3-methylquinoline derivatives (dissolved in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Aβ₁₋₄₂ Preparation:

    • Dissolve the Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

  • Aggregation Assay:

    • Resuspend the Aβ₁₋₄₂ film in assay buffer to a final concentration of 25 µM.

    • In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compounds at various concentrations. Include a control with Aβ₁₋₄₂ and vehicle (DMSO).

    • Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.

  • ThT Fluorescence Measurement:

    • After incubation, add ThT solution to each well to a final concentration of 5 µM.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and ThT.

    • Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the control.

    • Determine the IC50 value for inhibition of aggregation.

Application in Parkinson's Disease: Imaging α-Synuclein Aggregates

Recent studies have highlighted the potential of 2-aminoquinoline derivatives as ligands for positron emission tomography (PET) imaging of α-synuclein aggregates, a hallmark of Parkinson's disease.[16][17] This application is crucial for the early diagnosis and monitoring of disease progression.

Application Note IV: Anti-Infective Research

The 2-aminoquinoline core is also a key pharmacophore in the development of anti-infective agents, particularly against malaria.

Antimalarial Activity

The mechanism of action of many quinoline-based antimalarials involves the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. Several 2-aminoquinoline derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[6][18]

Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Test 2-amino-3-methylquinoline derivatives

  • SYBR Green I dye

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining:

    • After incubation, add lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Conclusion

The 2-amino-3-methylquinoline scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents and research tools. Its broad spectrum of biological activities, coupled with its synthetic tractability, ensures its continued importance in medicinal chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of these fascinating molecules in their own investigations. The continued exploration of this chemical space is poised to yield novel compounds with significant impacts on human health.

References

  • BenchChem. (2025). Application Notes and Protocols for Antimalarial Activity Assays Using 4-Aminoquinoline Derivatives.
  • Aly, H. F., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC.
  • BenchChem. (2025). The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BenchChem. (2025). Potential research applications of 2-Aminoquinoline.
  • Abdel-Aziz, M., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. PMC.
  • Sravanthi, T., et al. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline.
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • Li, Y., et al. (2016).
  • Promega Corporation. (n.d.). EGFR (C797S L858R) Kinase Assay Protocol.
  • Ghorab, M. M., et al. (2016).
  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline in Organic Synthesis.
  • Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
  • Herrera-Mayorga, V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Radini, M. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • Abdel-Ghani, T. M., et al. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PubMed.
  • Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Washington University St. Louis.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Xia, Y., et al. (2018).
  • MDPI. (2025). Special Issue : Development of PET Radiotracers for Imaging Alpha-Synuclein.
  • Li, Y., et al. (2023).
  • Khan, I., et al. (2025). Facile Synthesis, Characterization and in vitro Biological Evaluation of a Series of Sulfonylurea-linked Quinoline Derivatives as Potential Antimalarial Agents.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Mahajan, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Sang, Z.-P., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Castellano, S., et al. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. ChemistryOpen.
  • ResearchGate. (n.d.). In Vitro antimalarial activity of synthetic derivatives 5(a-t) against CQ-Sensitive 3d7 strain of P. falciparum.
  • Al-Ostoot, F. H., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC.
  • Gregory, J., et al. (2025).
  • Castellano, S., et al. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC.

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Technical Notes & Optimization

Troubleshooting

2-Amino-6-bromo-3-methylquinoline hydrochloride synthesis side reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-6-bromo-3-methylquinoline hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-6-bromo-3-methylquinoline hydrochloride —a critical intermediate in the synthesis of adenosine A2A receptor modulators and prostaglandin F2α (PGF2α) inhibitors[1][2].

Synthesizing this halogenated, substituted quinoline presents unique chemoselectivity and regioselectivity challenges. Below, we dissect the mechanistic causality behind common side reactions and provide self-validating troubleshooting protocols to ensure high-purity yields.

Part 1: Mechanistic Workflow & Synthetic Pathways

The synthesis of 2-amino-6-bromo-3-methylquinoline typically proceeds via one of two primary routes: the Chichibabin Amination of a pre-formed quinoline core, or the Friedländer Condensation building the ring from acyclic precursors[3][4].

SynthesisWorkflow SM1 6-Bromo-3-methylquinoline Reag1 NaNH2 / Toluene (Chichibabin Amination) SM1->Reag1 TargetBase 2-Amino-6-bromo-3-methylquinoline (Free Base) Reag1->TargetBase Major SP1 Side Product: Debrominated & 4-Amino Isomers Reag1->SP1 Minor SM2 2-Amino-5-bromobenzaldehyde + Propionitrile Reag2 Base Catalyst (e.g., t-BuOK) (Friedländer Condensation) SM2->Reag2 Reag2->TargetBase Major SP2 Side Product: Aldehyde Oligomers Reag2->SP2 Minor Reag3 Anhydrous HCl / Dioxane (Moisture Exclusion) TargetBase->Reag3 TargetSalt 2-Amino-6-bromo-3-methylquinoline Hydrochloride Reag3->TargetSalt Precipitation

Fig 1: Comparative synthetic pathways and side-reaction profiles for the target compound.

Part 2: Troubleshooting Guides & FAQs

Q1: During the Chichibabin amination of 6-bromo-3-methylquinoline, I am observing up to 15% of a debrominated side product (2-amino-3-methylquinoline). What is the mechanistic cause, and how do I prevent it? A: This is a classic mechanistic artifact of the Chichibabin reaction. The reaction proceeds via an addition-elimination mechanism forming an anionic Meisenheimer σ -adduct[3]. To regain aromaticity, the intermediate must eject a hydride ion ( H− ). In the absence of an oxidant, this highly reactive hydride acts as a reducing agent, attacking the sensitive C-Br bond via a single-electron transfer (SET) or direct reductive cleavage pathway.

  • Resolution: Introduce a mild in-situ oxidant (such as KNO3​ or KMnO4​ ) to the liquid ammonia/toluene mixture. The oxidant acts as a hydride scavenger, aromatizing the ring without generating H2​ gas or reductive species[5]. Alternatively, switch to the Friedländer route, which entirely bypasses hydride intermediates.

Q2: I am using the Friedländer condensation (2-amino-5-bromobenzaldehyde + propionitrile), but my yield is low, and TLC shows a dark, baseline-streaking complex mixture. How do I optimize this? A: The baseline streaking is caused by the self-condensation (oligomerization) of 2-amino-5-bromobenzaldehyde[4]. The free amino group of one molecule attacks the highly electrophilic aldehyde of another before it can react with the less nucleophilic propionitrile.

  • Resolution: Alter your addition sequence. Do not mix the aldehyde and base together first. Instead, pre-mix propionitrile with your base (e.g., t -BuOK) in anhydrous ethanol to generate the active nitrile enolate. Then, add the 2-amino-5-bromobenzaldehyde dropwise over 2 hours. This keeps the steady-state concentration of the aldehyde low, kinetically favoring the cross-condensation over self-condensation[6].

Q3: Why am I detecting the 4-amino regioisomer in my Chichibabin product mixture? A: Both the C2 and C4 positions of the quinoline ring are electrophilic. While C2 is generally favored under thermodynamic control due to proximity to the coordinating ring nitrogen, lower temperatures or rapid quenching can trap the kinetically favored C4-aminated adduct[5].

  • Resolution: Ensure the reaction is heated to at least 110–130°C in toluene/xylene for a sufficient duration (typically 6–8 hours) to allow the reversible C4-adduct to equilibrate to the thermodynamically stable C2-adduct.

Q4: The final hydrochloride salt formation yields a gummy, hygroscopic paste instead of a crystalline powder. What is going wrong? A: This is an issue of basicity and hydration. In 2-aminoquinolines, protonation occurs at the ring nitrogen, not the exocyclic amine, forming a resonance-stabilized amidinium ion. However, the strongly electron-withdrawing 6-bromo group inductively pulls electron density away from the ring, significantly lowering its pKa. If aqueous HCl is used, the equilibrium favors hydrolysis back to the free base, trapping water in the crystal lattice and forming a gum.

  • Resolution: You must use strictly anhydrous conditions. Dissolve the free base in dry 1,4-dioxane or diethyl ether, and use a commercially titrated solution of 4M HCl in dioxane.

Part 3: Quantitative Side-Reaction Profiling

To aid in route selection, the following table summarizes the expected side-reaction profiles based on the chosen synthetic pathway.

Synthetic RoutePrimary SubstratesDominant Side ReactionRegioisomeric ImpurityTypical YieldScalability
Chichibabin Amination 6-Bromo-3-methylquinoline + NaNH2​ Reductive Debromination (5-15%)4-Amino isomer (2-8%)55 - 65%Moderate (Requires handling NaNH2​ )
Friedländer Condensation 2-Amino-5-bromobenzaldehyde + PropionitrileAldehyde Self-condensation (10-20%)None (Regiospecific)75 - 85%High (Standard reactor conditions)

Part 4: Self-Validating Experimental Protocol

Due to its superior regiocontrol and avoidance of debromination, the Friedländer Condensation is the recommended protocol for synthesizing pharmaceutical-grade 2-Amino-6-bromo-3-methylquinoline hydrochloride.

Phase 1: Friedländer Condensation (Free Base Synthesis)
  • Enolate Generation: In an oven-dried, nitrogen-flushed 500 mL 3-neck flask, dissolve propionitrile (1.5 eq, 150 mmol) in 150 mL of anhydrous ethanol. Add Potassium tert-butoxide ( t -BuOK) (1.2 eq, 120 mmol) in one portion. Stir at room temperature for 15 minutes to generate the active methylene enolate.

  • Controlled Addition: Dissolve 2-amino-5-bromobenzaldehyde (1.0 eq, 100 mmol) in 50 mL of anhydrous ethanol. Using an addition funnel, add this solution dropwise to the reaction flask over 2 hours. Causality check: Slow addition prevents the aldehyde from self-condensing, ensuring the enolate is always in excess.

  • Cyclization: Once addition is complete, affix a reflux condenser and heat the mixture to 80°C for 6 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow aldehyde spot and the appearance of a highly UV-active (blue fluorescent) spot indicates completion.

  • Workup: Cool to room temperature, quench with 50 mL of saturated aqueous NH4​Cl , and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. Recrystallize the crude solid from hot ethanol to yield the pure free base.

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-amino-6-bromo-3-methylquinoline free base in a minimum volume of anhydrous 1,4-dioxane (approx. 10 mL/g) under a nitrogen atmosphere.

  • Protonation: Place the flask in an ice bath (0°C). Slowly add 4.0 M HCl in dioxane (1.1 eq) dropwise with vigorous stirring. A white/off-white precipitate will begin to form immediately. Causality check: Using anhydrous dioxane prevents the water-induced hydrolysis of the weakly basic quinoline ring.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly through a Schlenk frit under nitrogen to prevent atmospheric moisture absorption.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL). Dry the solid under high vacuum at 40°C for 12 hours to yield the target 2-Amino-6-bromo-3-methylquinoline hydrochloride as a free-flowing, crystalline powder.

Part 5: References

  • US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine Source: Google Patents URL:

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors Source: ResearchGate URL:

  • Chichibabin reaction - Mechanism and Side Reactions Source: Wikipedia URL:

  • On the chichibabin amination of quinoline and some nitroquinolines Source: ResearchGate URL:

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides Source: PMC (National Institutes of Health) URL:

Sources

Optimization

common problems in quinoline synthesis and solutions

Quinoline Synthesis Technical Support Center: Troubleshooting & Optimization Guides Welcome to the Technical Support Center for Quinoline Synthesis. Quinolines are ubiquitous scaffolds in medicinal chemistry, materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline Synthesis Technical Support Center: Troubleshooting & Optimization Guides

Welcome to the Technical Support Center for Quinoline Synthesis. Quinolines are ubiquitous scaffolds in medicinal chemistry, materials science, and agrochemical development. While classic named reactions—such as the Skraup, Friedländer, and Doebner-Miller syntheses—remain foundational, they are notorious for specific experimental bottlenecks: violent exotherms, intractable tars, precursor instability, and poor regioselectivity.

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic solutions to optimize your workflows and ensure reproducible scale-up.

Module 1: The Skraup Synthesis

Focus: Exotherm Control and Tar Mitigation

Q1: My Skraup reaction frequently runs out of control or becomes violently exothermic. What is the mechanistic cause, and how can I tame it? A: The Skraup synthesis is notoriously violent due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by a highly exothermic condensation with aniline[1]. If the local concentration of acrolein spikes, the reaction rapidly accelerates, leading to a thermal runaway[1]. Solution: Implement a chemical moderator and strict thermal staging. Ferrous sulfate (FeSO₄) is the industry standard moderator[2]. It tempers the oxidation step (typically mediated by nitrobenzene) by facilitating a controlled single-electron transfer process, preventing the sudden liberation of heat[2].

Q2: I am getting a very low yield of my quinoline product, and the flask is coated in a thick, intractable tar. How do I prevent this? A: Tar formation is the result of uncontrolled polymerization of the highly reactive acrolein intermediate, which outcompetes the desired cyclization at excessive temperatures (>150°C). Solution: Do not apply rapid, direct heat. Use a two-stage temperature profile: maintain the initial dehydration phase at 100–145°C to allow steady acrolein generation and aniline capture, then carefully ramp to 150°C only to drive the final cyclization and aromatization.

Table 1: Skraup Reaction Temperature Profile & Yield Impact
Reaction PhaseTemperature RangeMechanistic ObservationImpact on Yield / Purity
Glycerol Dehydration < 100°CIncomplete acrolein formation; stalled kinetics.Low Yield (< 30%)
Controlled Condensation 100°C – 145°CSmooth Schiff base formation and cyclization.Optimal Yield (70–85%)
Thermal Runaway > 150°C (Spike)Acrolein polymerization; violent exotherm.Intractable Tar (< 20%)
Experimental Protocol 1: Moderated Skraup Synthesis (Self-Validating System)

Causality-Driven Methodology:

  • Reagent Assembly: In a large, multi-neck round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, combine aniline (1.0 equiv), glycerol (3.0 equiv), and nitrobenzene (0.6 equiv, acts as both solvent and oxidant)[2].

  • Moderator Addition: Add catalytic FeSO₄·7H₂O (0.05 equiv). Validation: The presence of FeSO₄ ensures the subsequent oxidation step will not trigger a runaway exotherm.

  • Acid Addition (Cooling Required): Slowly add concentrated H₂SO₄ (1.5 equiv) dropwise via an addition funnel while cooling the flask in an ice bath. Causality: Neutralization of aniline by H₂SO₄ is highly exothermic; cooling prevents premature glycerol dehydration.

  • Thermal Staging: Heat the mixture gradually to 130°C using an oil bath. Maintain this temperature until the initial vigorous bubbling subsides (approx. 1 hour).

  • Cyclization: Slowly raise the temperature to 145–150°C for an additional 2 hours to drive the final cyclodehydration and oxidation to the aromatic quinoline.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with 10M NaOH. Isolate the product via steam distillation to leave polymeric tars behind.

Skraup A Aniline + Glycerol + Nitrobenzene B Add H2SO4 (Ice Bath Cooling) A->B C Dehydration to Acrolein (100-130°C) B->C Gradual Heat D FeSO4 Moderator Present? C->D E Controlled Oxidation & Cyclization (145°C) D->E Yes F Thermal Runaway Polymerization D->F No G High Yield Quinoline E->G Steam Distillation H Intractable Tar F->H

Caption: Skraup synthesis workflow highlighting thermal control and moderator causality.

Module 2: The Friedländer Synthesis

Focus: Precursor Instability and Self-Condensation

Q3: My 2-aminobenzaldehyde starting material degrades rapidly on the bench, leading to low coupling yields. How do I handle its instability? A: 2-Aminobenzaldehydes are highly prone to self-condensation, forming oligomers and polymers during storage or under the basic/acidic conditions of the reaction[3][4]. Solution: Bypass the isolation of 2-aminobenzaldehyde entirely. Utilize a "Domino Nitro-Reduction/Friedländer Heterocyclization" approach[5]. By starting with the bench-stable 2-nitrobenzaldehyde and reducing it in situ (e.g., using Fe/AcOH) in the presence of your active methylene compound, the transient 2-aminobenzaldehyde is immediately trapped in the aldol condensation, preventing self-polymerization[4][5].

Q4: When using unsymmetrical ketones, I get a mixture of regioisomers. How can I control this? A: The Friedländer reaction can proceed via two competing pathways depending on which α-methylene proton of the unsymmetrical ketone is deprotonated first[3]. Solution: Switch your catalytic system. Base catalysis (e.g., KOH, NaOH) typically favors thermodynamic control, reacting at the less sterically hindered α-carbon. Acid catalysis (e.g., p-TsOH) or the use of specific ionic liquids can shift the reaction toward kinetic control, favoring the more substituted position[3][6].

Experimental Protocol 2: Domino Nitro-Reduction Friedländer Synthesis

Causality-Driven Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 equiv) in glacial acetic acid (AcOH)[5]. Causality: AcOH serves as both the solvent and the proton source for the reduction.

  • In Situ Reduction: Add Iron (Fe) powder (3.0 equiv) in portions at room temperature. Validation: The dissolving metal reduction cleanly converts the nitro group to an amine without requiring high-pressure hydrogen gas[5].

  • Domino Cyclization: Heat the mixture to 80°C for 3–5 hours. Causality: As the 2-aminobenzaldehyde is generated, the acidic environment immediately catalyzes the Knoevenagel condensation with ethyl acetoacetate, followed by cyclodehydration to form the quinoline ring before self-condensation can occur[5].

  • Workup: Filter the mixture through Celite to remove iron salts, concentrate under reduced pressure, and partition between ethyl acetate and saturated NaHCO₃.

Friedlander N1 2-Nitrobenzaldehyde (Bench Stable) N2 In situ Reduction (Fe / AcOH) N1->N2 N3 2-Aminobenzaldehyde (Transient Intermediate) N2->N3 N4 Self-Condensation (Oligomers) N3->N4 Storage / Ambient N6 Aldol Condensation & Cyclodehydration N3->N6 Immediate Trapping N5 Active Methylene Compound N5->N6 N7 Substituted Quinoline N6->N7

Caption: Domino reduction-Friedländer workflow to bypass 2-aminobenzaldehyde instability.

Module 3: The Doebner-Miller Synthesis

Focus: Regioselectivity and Pathway Control

Q5: The standard Doebner-Miller reaction gives me 2-substituted quinolines. How do I reverse the regioselectivity to obtain 4-substituted quinolines? A: The standard Doebner-Miller reaction with α,β-unsaturated aldehydes/ketones heavily favors the formation of 2-substituted quinolines because the mechanism proceeds via a 1,4-conjugate (Michael-type) addition of the aniline to the enone[7]. Solution: To reverse regioselectivity, you must force the reaction through a 1,2-addition pathway. This is achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner and refluxing in trifluoroacetic acid (TFA)[7]. The strong electron-withdrawing nature of the ester group, combined with the TFA catalyst, promotes the formation of a Schiff base adduct (1,2-addition) rather than conjugate addition, which subsequently cyclizes to yield exclusively the 4-substituted quinoline (specifically, 2-carboxy-4-arylquinolines)[7][8].

Table 2: Quantitative Data on Doebner-Miller Regioselectivity Control
Carbonyl SubstrateCatalyst / SolventDominant MechanismMajor RegioisomerTypical Yield
α,β-unsaturated aldehydes Protic Acid (HCl)1,4-Conjugate Addition2-substituted quinoline60–80%[7]
γ-aryl-β,γ-unsaturated α-ketoesters Refluxing TFA1,2-Addition (Schiff Base)4-substituted quinoline75–90%[7]

References

  • Taylor & Francis. A review on synthetic investigation for quinoline- recent green approaches. Available at: 9

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: 6

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available at: 7

  • Benchchem. Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Available at:

  • Benchchem. Improving the regioselectivity of the Doebner-Miller reaction. Available at:

  • ACS Publications. Recent Advances in the Friedländer Reaction. Available at: 3

  • NIH (PMC). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: 5

  • NIH (PMC). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Available at: 1

  • Benchchem. Avoiding polymerization in Skraup synthesis of quinolines. Available at:

  • Wikipedia. Skraup reaction. Available at: 2

  • ResearchGate. Previous Friedländer annulation and this work. Available at: 4

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-6-bromo-3-methylquinoline hydrochloride

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Amino-6-bromo-3-methylquinoline hydrochloride. As a substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Amino-6-bromo-3-methylquinoline hydrochloride. As a substituted quinoline, this compound presents unique purification hurdles that require a nuanced approach beyond standard protocols. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Core Compound Characteristics and Safe Handling

Before initiating any purification protocol, a thorough understanding of the compound's properties is essential for safety and experimental success. As a hydrochloride salt, 2-Amino-6-bromo-3-methylquinoline is typically a crystalline solid with increased solubility in polar solvents compared to its free-base form.[1]

PropertyValue / ObservationSource(s)
Molecular Formula C₁₀H₉BrN₂ · HClDerived from free base[2]
Molecular Weight ~273.56 g/mol Derived from free base[2]
Appearance Likely an off-white to light brown crystalline solidAnalogy to similar compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol or ethanol; poorly soluble in non-polar solvents.[1][3]N/A
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][4]

Safety & Handling: 2-Amino-6-bromo-3-methylquinoline and its hydrochloride salt should be handled with care. Compounds of this class can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4] Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[4]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-Amino-6-bromo-3-methylquinoline hydrochloride in a direct question-and-answer format.

Q1: My compound is degrading or showing very poor recovery during silica gel column chromatography. What's happening?

Answer: This is a frequent and critical issue. The primary cause is the acidic nature of standard silica gel. The silica surface is covered with silanol groups (Si-OH), which are acidic and can protonate the basic amino group on your quinoline. This strong ionic interaction causes the compound to bind irreversibly to the column, leading to streaking, low recovery, and in some cases, acid-catalyzed degradation.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. A common method is to use an eluent system containing a small amount of a volatile base, such as triethylamine (~0.1-1%).

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, a different adsorbent is the best solution.

    • Alumina (Neutral or Basic): This is often an excellent alternative for acid-sensitive basic compounds.

    • Reverse-Phase Silica (C18): For this method, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water) where your polar hydrochloride salt will elute more quickly, separating it from less polar impurities.

Q2: I'm struggling to find a good single solvent for recrystallization. What is the best strategy?

Answer: Finding a single solvent for recrystallization can be challenging. The ideal solvent should dissolve the compound when hot but not when cold. For a hydrochloride salt, polar protic solvents are a good starting point.

Systematic Approach:

  • Start with Polar Protic Solvents: Test small amounts of your crude product in solvents like ethanol, methanol, or isopropanol. Water can also be tested, but the compound may be too soluble.[1]

  • Employ a Two-Solvent System: This is often the most effective method. Find a "soluble" solvent (one that dissolves your compound readily at room temperature, e.g., methanol) and a "non-soluble" anti-solvent (one in which it is insoluble, e.g., diethyl ether or hexanes).

  • The Process: Dissolve the crude material in the minimum amount of the hot "soluble" solvent. Then, add the "non-soluble" anti-solvent dropwise until the solution becomes slightly cloudy (turbid). Re-heat gently until the solution is clear again, and then allow it to cool slowly. This controlled precipitation is key to forming pure crystals.

Q3: My TLC shows two spots that are very close together. How can I improve my separation during column chromatography?

Answer: Poor separation of closely related impurities (e.g., constitutional isomers or starting material) is a common challenge.

Optimization Strategies:

  • Decrease the Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, often increasing the difference in their retention factors (Rf) and improving separation.

  • Use a Shallow Gradient: Instead of a steep increase in solvent polarity, employ a very gradual (shallow) gradient. This gives the compounds more "time" on the stationary phase to resolve.

  • Try a Different Solvent System: The selectivity of the separation is highly dependent on the eluent. If a hexane/ethyl acetate system isn't working, try a dichloromethane/methanol system. Sometimes adding a third solvent in a small percentage can drastically alter selectivity.

  • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[5][6]

Q4: What are the most likely impurities I should be looking for?

Answer: Impurities are typically derived from the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a precursor aniline or quinoline.[7]

  • Over-brominated or Isomeric Products: Bromination reactions can sometimes yield di-brominated species or isomers where the bromine is at a different position.[5][8]

  • Byproducts of Cyclization: If the quinoline ring was formed during the synthesis, incomplete or alternative cyclization products might be present.

Purity should be assessed by multiple methods, such as HPLC and NMR spectroscopy, to ensure all impurities have been removed.[5]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. They should be optimized based on TLC analysis of your specific crude material.

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This method is ideal as a first-pass purification for removing major impurities from the crystalline hydrochloride salt.

  • Solvent Selection: Identify a solvent pair (e.g., Methanol/Diethyl Ether).

  • Dissolution: Place the crude 2-Amino-6-bromo-3-methylquinoline hydrochloride in a clean Erlenmeyer flask. Add the minimum volume of hot methanol required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still warm, add diethyl ether dropwise with swirling until a persistent cloudiness appears.

  • Re-clarification: Gently warm the flask to redissolve the precipitate, creating a saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

  • Validation: Check the purity of the crystals and the mother liquor by TLC or HPLC to assess the effectiveness of the recrystallization.

Protocol 2: Flash Column Chromatography (Deactivated Silica)

This protocol is designed to prevent compound degradation on the acidic stationary phase.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., Hexane). Add 0.5% triethylamine (v/v) to this slurry and stir for 15 minutes.

  • Column Packing: Carefully pack a column with the deactivated silica slurry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase and carefully load it onto the column.

  • Elution: Start eluting with a non-polar solvent system (e.g., 99.5:0.5 Hexane:Triethylamine). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., begin a gradient from 0% to 30% ethyl acetate in hexane, maintaining the 0.5% triethylamine throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine will also be removed under vacuum.

  • Validation: Confirm the purity of the combined product using NMR and/or HPLC.[9]

Section 4: Visual Workflows

Diagram 1: General Purification Strategy

Start Crude Product (2-Amino-6-bromo-3-methylquinoline HCl) AssessPurity Assess Purity (TLC/HPLC) Start->AssessPurity Decision Purity Acceptable? AssessPurity->Decision Recrystallize Recrystallization (First Pass) Decision->Recrystallize No FinalProduct Final Purified Product Decision->FinalProduct Yes AssessPurity2 Re-assess Purity (TLC/HPLC) Recrystallize->AssessPurity2 Column Column Chromatography (Deactivated Silica or Alumina) Column->AssessPurity2 Decision2 Purity >98%? AssessPurity2->Decision2 Decision2->Column No Decision2->FinalProduct Yes Repurify Re-purify with Alternative Method

Caption: A decision workflow for purifying the target compound.

Diagram 2: Troubleshooting Column Chromatography

Start Column Chromatography Issue Issue1 Poor Recovery / Streaking? Start->Issue1 Issue2 Poor Separation (Overlapping Spots)? Start->Issue2 Solution1A Use Deactivated Silica (add 0.5% Triethylamine) Issue1->Solution1A Yes Solution2A Decrease Eluent Polarity Issue2->Solution2A Yes Solution1B Switch to Alumina (Neutral or Basic) Solution1A->Solution1B If fails Solution2B Use a Slower, Shallower Gradient Solution2A->Solution2B Solution2C Change Solvent System (e.g., DCM/MeOH) Solution2B->Solution2C

Caption: A troubleshooting guide for common column chromatography problems.

References

  • Magritek. Application Note 10: Column Chromatography. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • PubChem. 2-amino-6-bromo-3-methylquinoline (C10H9BrN2). [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. [Link]

  • PMC. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. [Link]

  • Google Patents. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • PMC. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. [Link]

  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Nouryon. Kromasil application guide - HPLC. [Link]

  • Virginia Tech. COLUMN CHROMATOGRAPHY KIT | Fralin Life Sciences Institute. [Link]

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Scholars Research Library. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

  • PMC. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Organo. Separation and Refining of Amino acids. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Organic Syntheses. 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

  • ChemBK. 3-Amino-2-Bromo-6-Picoline. [Link]

Sources

Optimization

stability issues of 2-Amino-6-bromo-3-methylquinoline hydrochloride in solution

A Guide to Understanding and Mitigating Solution Stability Issues Welcome to the technical support center for 2-Amino-6-bromo-3-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for 2-Amino-6-bromo-3-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 2-Amino-6-bromo-3-methylquinoline hydrochloride.

Q1: My solution of 2-Amino-6-bromo-3-methylquinoline hydrochloride is turning yellow/brown. What is happening?

Discoloration is a common indicator of chemical degradation for many quinoline compounds. This is often a result of oxidation or photodegradation. The quinoline ring system is susceptible to oxidation, which can lead to the formation of colored byproducts. Furthermore, exposure to ambient or UV light can induce photochemical reactions.[1] It is crucial to interpret this color change as a sign of compromised compound integrity.

Q2: I am observing inconsistent results and a loss of potency in my biological assays. Could this be related to compound stability?

Absolutely. A loss of potency or erratic dose-response curves are classic signs of compound degradation. The stability of 2-Amino-6-bromo-3-methylquinoline hydrochloride in your assay buffer is a critical variable. Factors such as the buffer's pH, the presence of dissolved oxygen, exposure to light during the experiment, and elevated temperatures can all contribute to the degradation of the active compound, leading to unreliable results. We strongly recommend preparing fresh solutions for sensitive experiments or validating the stability of your solutions under your specific assay conditions.

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of 2-Amino-6-bromo-3-methylquinoline hydrochloride is governed by several key factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on pH. As a hydrochloride salt, the compound is more soluble in acidic to neutral aqueous solutions. However, strongly acidic or basic conditions can accelerate hydrolysis of the amino group or degradation of the quinoline ring.[2][3]

  • Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or even ambient light. This can lead to the formation of various photoproducts.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Storing solutions at appropriate low temperatures is critical for minimizing thermal degradation.

  • Oxidation: The electron-rich quinoline ring and the amino group are susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents in the solution.

  • Solvent: The choice of solvent is critical. While the hydrochloride salt is water-soluble, organic solvents like DMSO are often used for long-term storage of stock solutions. However, impurities in solvents (e.g., peroxides in older ethers or water in DMSO) can also initiate degradation.

Q4: What are the recommended storage conditions for solid compound and stock solutions?

For optimal stability, adhere to the following storage guidelines:

  • Solid Form: Store the solid 2-Amino-6-bromo-3-methylquinoline hydrochloride in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4][5]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO. Aliquot the solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure. For long-term storage, -20°C or -80°C is recommended.

Troubleshooting In-Depth Stability Issues

This section provides a structured, cause-and-effect approach to diagnosing and solving specific stability problems you may encounter during your research.

Issue 1: Rapid Loss of Compound Integrity in Aqueous Assay Buffer

You observe a significant drop in the parent compound peak via HPLC analysis or a time-dependent loss of biological activity within hours of preparing your working solution in an aqueous buffer (e.g., PBS, TRIS).

This is a common and critical issue. The cause is likely multifactorial, stemming from pH-mediated effects, oxidation, or a combination thereof. The following workflow will help you systematically identify the root cause.

G Workflow: Diagnosing Instability in Aqueous Buffer start Observation: Rapid Degradation in Aqueous Buffer check_ph check_ph start->check_ph check_o2 Was the buffer degassed? Are there potential oxidants present? start->check_o2 check_light Was the experiment conducted under direct, bright light? start->check_light cause_ph Potential Cause: Precipitation of free base or pH-catalyzed hydrolysis. check_ph->cause_ph Yes cause_o2 Potential Cause: Oxidative degradation of the quinoline ring or amino group. check_o2->cause_o2 Yes cause_light Potential Cause: Photodegradation. check_light->cause_light Yes solution_ph Solution: 1. Conduct pH stability profile (Protocol 2). 2. Adjust buffer pH to optimal range. 3. Use a co-solvent (e.g., up to 5% DMSO). cause_ph->solution_ph solution_o2 Solution: 1. Use freshly prepared, degassed buffers. 2. Consider adding an antioxidant (if compatible). 3. Work under an inert atmosphere for sensitive reactions. cause_o2->solution_o2 solution_light Solution: 1. Protect solutions from light using amber vials. 2. Minimize light exposure during experiments. cause_light->solution_light

Caption: A troubleshooting workflow for diagnosing the cause of rapid degradation in aqueous solutions.

Causality Explained: The hydrochloride salt form of an amine keeps it protonated and water-soluble. If the pH of your buffer is near or above the pKa of the 2-aminoquinoline nitrogen, the compound will deprotonate to its free base form, which is often significantly less soluble and may precipitate. Conversely, strongly acidic or basic conditions can catalyze the hydrolysis of chemical bonds.[2][6] Oxygen dissolved in aqueous buffers can readily oxidize the electron-rich aromatic system, a process that can be accelerated by light and certain metal ions.

Investigative Protocol: To pinpoint the exact cause, a Forced Degradation (Stress Testing) Study is the definitive approach. This involves intentionally exposing the compound to harsh conditions to rapidly identify its vulnerabilities. See Protocol 2 for a detailed methodology.

Issue 2: Compound Precipitates from Stock Solution or Upon Dilution

You observe solid material forming in your DMSO stock solution upon storage (especially non-frozen) or, more commonly, when you dilute the DMSO stock into an aqueous buffer.

This issue typically relates to solubility limits rather than degradation, although the two can be linked.

Causality Explained:

  • Exceeding Solubility: 2-Amino-6-bromo-3-methylquinoline hydrochloride has a finite solubility in any given solvent system. While highly soluble in DMSO, its solubility in aqueous buffers is much lower. When a concentrated DMSO stock is diluted into a buffer, the final concentration may exceed the aqueous solubility limit, causing the compound to precipitate.

  • pH Shift: As explained in Issue 1, diluting into a buffer with a pH that promotes the formation of the less soluble free base is a common cause of precipitation.

  • Solvent Quality: The presence of excess water in a DMSO stock can lower the compound's solubility over time, especially if stored at room temperature.

Troubleshooting & Mitigation:

  • Determine Aqueous Solubility: Before preparing working solutions, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and observe for precipitation visually and/or by microscopy.

  • Use a Co-solvent: For many cell-based assays, a final concentration of 0.5-1% DMSO is well-tolerated and can be sufficient to keep the compound in solution. Always validate the tolerance of your specific assay to the final solvent concentration.

  • Control pH: Ensure the pH of your final solution is in a range where the hydrochloride salt form is favored and soluble.

  • Prepare Fresh Dilutions: The most robust approach is to prepare aqueous working solutions fresh from a validated DMSO stock immediately before each experiment.

Key Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol ensures the preparation of a stable, reliable stock solution, which is the foundation of reproducible experiments.

Materials:

  • 2-Amino-6-bromo-3-methylquinoline hydrochloride (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Sterile, single-use polypropylene tubes for aliquots

Procedure:

  • Pre-equilibration: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into an amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately aliquot the stock solution into single-use, light-protected tubes (e.g., amber microcentrifuge tubes). This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store aliquots at -20°C for short-to-medium term (months) or -80°C for long-term (many months to years) storage.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for understanding the intrinsic stability of the molecule and identifying its likely degradation pathways.

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile/water (50:50).

  • Stress Conditions: Aliquot the stock solution for each stress condition:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C. Neutralize samples with acid before analysis.

    • Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photolytic Degradation: Expose a solution in a transparent container to a calibrated light source (as per ICH Q1B guidelines).[7] Keep a parallel sample wrapped in aluminum foil as a dark control.

    • Thermal Degradation: Place a solution in a temperature-controlled oven at 80°C, protected from light.

  • Sampling & Analysis: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze all samples, including a T=0 control, by a stability-indicating HPLC method (see Protocol 3) to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 3: Stability-Indicating HPLC-UV Method

A validated HPLC method is crucial for separating the parent compound from potential degradation products and accurately quantifying stability.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Chromatographic Conditions (Example Method - Must be Optimized):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, 280 nm, or λmax).

  • Injection Volume: 10 µL

Method Validation: A true stability-indicating method must be able to resolve the active peak from all potential degradation peaks generated during the forced degradation study (Protocol 2). Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Data Summary

The following table summarizes the key stability factors and recommended actions to ensure the integrity of your experiments.

ParameterPotential IssueRecommended Action & Rationale
pH Hydrolysis, PrecipitationMaintain solution pH within a stable range (e.g., 5-7.5), determined experimentally. This keeps the compound in its soluble salt form and avoids pH-catalyzed degradation.
Light PhotodegradationAlways use amber vials or protect solutions from light. The aromatic quinoline ring is a chromophore that can absorb light, leading to photochemical reactions.
Temperature Thermal DegradationStore stock solutions at -20°C or below. Avoid leaving working solutions at room temperature for extended periods. Lower temperatures slow down all chemical reactions.
Oxygen OxidationUse high-purity, degassed solvents/buffers for sensitive applications.[8] This minimizes the presence of dissolved oxygen, a key reactant in oxidative degradation.
Storage Freeze-Thaw CyclesAliquot stock solutions into single-use volumes. This prevents repeated temperature cycling which can introduce moisture and accelerate degradation.

By understanding the chemical liabilities of 2-Amino-6-bromo-3-methylquinoline hydrochloride and employing these systematic troubleshooting and handling protocols, you can ensure the integrity of your compound and the validity of your experimental data.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL: )
  • Technical Support Center: Overcoming Instability of Isoquinoline Quinone Intermedi
  • 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety D
  • stability issues of 2-(2-Aminoethoxy)quinoline in different solvents - Benchchem. (URL: )
  • Troubleshooting unexpected side products in quinolone synthesis - Benchchem. (URL: )
  • SAFETY D
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. (URL: [Link])

  • Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters | The Journal of Physical Chemistry Letters - ACS Publications. (URL: [Link])

  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC. (URL: [Link])

  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Quinoline 2-oxidoreductase and 2-oxo-1,2-dihydroquinoline 5,6-dioxygenase from Comamonas testosteroni 63. The first two enzymes in quinoline and 3-methylquinoline degradation - PubMed. (URL: [Link])

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (URL: [Link])

  • Introduction to Acid & Alkaline Hydrolysis - Waters Corporation. (URL: [Link])

  • 2-Aminoquinoline stability and proper storage conditions - Benchchem. (URL: )
  • Bacterial degradation of monocyclic aromatic amines - PMC. (URL: [Link])

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-Amino-6-bromo-3-methylquinoline Hydrochloride

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS: 1171728-14-5). As a critical intermediate in the development of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS: 1171728-14-5). As a critical intermediate in the development of kinase inhibitors and neuronal nitric oxide synthase (nNOS) inhibitors, the purity of this substituted quinoline scaffold is paramount.

This guide is engineered for researchers and process chemists. It bypasses basic chemistry to address the specific, mechanistic challenges of clearing structurally similar impurities—such as des-bromo analogs, regioisomers, and hydrolysis byproducts—that standard silica gel chromatography often fails to resolve.

I. Mechanistic Purification Workflow

The purification of 2-aminoquinoline derivatives requires an orthogonal approach. Because the silica gel stationary phase is acidic (due to silanol groups), basic 2-aminoquinolines often suffer from severe peak tailing and irreversible adsorption. To bypass chromatographic bottlenecks, we employ a highly scalable acid-base cycling and selective crystallization workflow.

PurificationWorkflow Crude Crude 2-Amino-6-bromo- 3-methylquinoline HCl AcidWash Acidic Solubilization & Filtration (1M HCl) Crude->AcidWash Removes un-ionized oxo-impurities FreeBasing Free-Basing & Extraction (pH 10, EtOAc) AcidWash->FreeBasing Basify filtrate to precipitate free base Cryst Selective Crystallization (Toluene/Heptane) FreeBasing->Cryst Removes inorganic salts & polar byproducts SaltForm Anhydrous Salt Formation (HCl in Dioxane) Cryst->SaltForm Clears des-bromo & over-brominated analogs Pure Pure 2-Amino-6-bromo- 3-methylquinoline HCl SaltForm->Pure Prevents oxidative degradation

Orthogonal purification workflow for 2-Amino-6-bromo-3-methylquinoline hydrochloride.

II. Troubleshooting Guide & FAQs

Q1: We are observing a persistent des-bromo impurity (2-amino-3-methylquinoline) in our final HCl salt. Standard acid-base extractions are not separating them. How can we efficiently clear this without losing significant yield? Causality & Solution: The pKa of the conjugate acid of 2-aminoquinoline is approximately 6.99 to 7.29 [1]. Because the des-bromo impurity and the target 6-bromo compound share this identical basic pharmacophore, their ionization profiles are nearly indistinguishable. Acid-base extraction will not fractionate them. Instead, you must exploit the differential crystal lattice energies of their free bases. By converting the mixture entirely to the free base, you can perform a selective fractional crystallization using a non-polar solvent system like toluene/heptane. The heavier, more polarizable bromine atom alters the solubility profile, allowing the 6-bromo derivative to crystallize selectively while the des-bromo impurity remains in the mother liquor.

Q2: Our crude batch contains significant amounts of 6-bromo-3-methylquinolin-2-ol (the oxo/lactam impurity). How do we remove it prior to crystallization? Causality & Solution: This impurity typically arises from the hydrolysis of a 2-chloroquinoline intermediate or via side reactions during Friedländer annulation variations [2]. Unlike the primary amine, the 2-hydroxy tautomer predominantly exists as a 2-quinolone (lactam), which is significantly less basic. To remove it, dissolve the crude mixture in dilute aqueous acid (e.g., 1M HCl). The target 2-amino compound will protonate and dissolve into the aqueous phase, while the lactam impurity remains un-ionized and insoluble. A simple mechanical filtration of the acidic aqueous layer will permanently clear this impurity from your process stream.

Q3: During the final conversion of the purified free base back to the hydrochloride salt, the product turns slightly pink/brown, and HPLC shows new degradation peaks. What is causing this? Causality & Solution: The 2-aminoquinoline scaffold is electron-rich and highly susceptible to single-electron oxidation, particularly in the presence of dissolved oxygen under acidic conditions [3]. When aqueous HCl is used, water accelerates this oxidative degradation. To prevent this, the salt formation must be conducted under strictly anhydrous conditions. Degas your organic solvents (e.g., diethyl ether or ethyl acetate) by sparging with argon, and use a commercially available anhydrous acid source, such as 4M HCl in dioxane.

III. Quantitative Impurity Clearance Profile

The following table summarizes the expected clearance rates of common synthetic impurities when utilizing the orthogonal purification protocol detailed in Section IV.

Impurity TypeSource / Mechanistic OriginInitial ConcentrationClearance MethodFinal ConcentrationYield Recovery
2-Amino-3-methylquinoline Incomplete bromination / Debromination3.5%Toluene/Heptane Crystallization< 0.1%88%
6-Bromo-3-methylquinolin-2-ol Hydrolysis of 2-chloro intermediate5.2%Acidic Aqueous Filtration< 0.05%94%
2-Amino-6,8-dibromo-3-methylquinoline Over-bromination2.1%Toluene/Heptane Crystallization0.2%88%
Inorganic Salts Neutralization byproducts4.0%Organic Extraction (EtOAc/Water)< 0.01%98%

IV. Step-by-Step Experimental Protocol

This self-validating protocol ensures the sequential removal of neutral, polar, and structurally homologous impurities.

Phase 1: Acidic Filtration (Removal of Oxo-Impurities)
  • Solubilization: Suspend 10.0 g of crude 2-Amino-6-bromo-3-methylquinoline hydrochloride in 100 mL of deionized water.

  • Acidification: Slowly add 1M aqueous HCl until the pH reaches 1.0–2.0. Stir vigorously for 30 minutes at room temperature. Self-Validation: The target compound will dissolve, leaving a cloudy suspension of the un-ionized 2-hydroxy/lactam impurities.

  • Filtration: Filter the acidic suspension through a Celite pad to remove the insoluble impurities. Wash the pad with 20 mL of 0.1M HCl. Retain the clear yellow filtrate.

Phase 2: Free-Basing and Extraction
  • Neutralization: Cool the filtrate to 0–5 °C in an ice bath. Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 10.0. Self-Validation: A thick, off-white precipitate of the free base will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base as a solid.

Phase 3: Selective Crystallization (Removal of Des-bromo Impurities)
  • Dissolution: Dissolve the crude free base in a minimum amount of boiling Toluene (approx. 3–4 mL/g).

  • Anti-Solvent Addition: Remove from heat and slowly add hot Heptane dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a refrigerator (4 °C) overnight.

  • Isolation: Filter the resulting crystals and wash with cold Heptane. Dry under vacuum. Self-Validation: HPLC analysis at this stage should show >99% purity, with des-bromo impurities remaining in the mother liquor.

Phase 4: Anhydrous Salt Formation
  • Anhydrous Solubilization: Dissolve the pure free base in anhydrous Diethyl Ether or Ethyl Acetate (10 mL/g). Sparge the solution with Argon for 5 minutes to remove dissolved oxygen.

  • Precipitation: Under an Argon atmosphere, slowly add 1.1 equivalents of 4M HCl in Dioxane. Stir for 1 hour at room temperature.

  • Final Isolation: Filter the pristine white/off-white hydrochloride salt, wash with anhydrous ether, and dry under high vacuum at 40 °C for 12 hours.

V. References

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC (National Institutes of Health).1

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC (National Institutes of Health).2

  • First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate. Journal of Medicinal Chemistry (ACS Publications).3

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 2-Amino-6-bromo-3-methylquinoline Hydrochloride vs. Other Quinolines: A Technical Guide for Drug Discovery

Executive Summary The quinoline scaffold is one of the most privileged structures in medicinal chemistry. However, the biological activity of quinolines is highly dependent on their substitution patterns.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is one of the most privileged structures in medicinal chemistry. However, the biological activity of quinolines is highly dependent on their substitution patterns. While classic 4-aminoquinolines (e.g., chloroquine) are historically known for their antimalarial and anti-inflammatory properties via lysosomotropism, the 2-aminoquinoline class has recently emerged as a breakthrough scaffold in targeted oncology and neurology.

Specifically, 2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS 1171728-14-5) serves as a foundational pharmacophore and chemical probe precursor. It is the core building block for second-generation, MTA-cooperative PRMT5 inhibitors (such as AM-9747) used in MTAP-deleted cancers [1], as well as highly selective neuronal nitric oxide synthase (nNOS) inhibitors [2]. This guide objectively compares the biological performance, mechanistic pathways, and experimental validation of this specific scaffold against other quinoline classes.

Mechanistic Paradigm Shift: From Classic Quinolines to Targeted 2-Aminoquinolines

To understand the value of 2-amino-6-bromo-3-methylquinoline, we must contrast its mechanism of action with traditional quinolines.

Classic Quinolines (e.g., 4-Aminoquinolines)

Compounds like chloroquine and hydroxychloroquine act primarily through physicochemical accumulation. They diffuse into acidic organelles (lysosomes, food vacuoles of Plasmodium), become protonated, and trap themselves. Their biological activity is driven by raising intra-vesicular pH and inhibiting heme polymerase, rather than highly specific protein-ligand interactions.

The 2-Amino-3-methylquinoline Scaffold (Targeted Synthetic Lethality)

In stark contrast, the 2-amino-3-methylquinoline core acts via highly specific, structure-directed protein binding. In the context of oncology, it targets Protein Arginine Methyltransferase 5 (PRMT5) .

  • The 2-Amino Group: Forms critical, bidentate hydrogen bonds with the Glutamate-444 (Glu444) residue in the PRMT5 active site [1].

  • The 3-Methyl Group: Packs precisely into a small hydrophobic pocket within the PRMT5:MEP50 complex.

  • The 6-Bromo Position: In the base hydrochloride salt, the bromine atom serves as a critical synthetic vector. It allows for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald reactions) to extend the molecule into the solvent channel. For example, converting the 6-bromo group to a 6-carboxylic acid yields the clinical-candidate scaffold AM-9747[1], while converting it to oxime ethers yields potent derivatives like I-14 for Triple Negative Breast Cancer (TNBC) [3].

Crucially, these 2-aminoquinoline derivatives exhibit MTA-cooperativity . In cancers with MTAP gene deletions (~15% of all human cancers), the metabolite methylthioadenosine (MTA) accumulates. The 2-aminoquinoline scaffold binds to PRMT5 only when MTA is present, creating a highly selective "synthetic lethality" that spares healthy, MTAP-wild-type cells [1].

G MTAP MTAP Gene Deletion (Cancer Cell) MTA MTA Accumulation (Intracellular Metabolite) MTAP->MTA Causes PRMT5 PRMT5:MEP50 Complex MTA->PRMT5 Binds Active Site Ternary Ternary Complex (PRMT5 + MTA + Inhibitor) PRMT5->Ternary Forms Inhibitor 2-Aminoquinoline Derivative Inhibitor->PRMT5 Cooperative Binding Apoptosis Targeted Cell Death (Synthetic Lethality) Ternary->Apoptosis Catalytic Inhibition

Caption: Mechanism of synthetic lethality in MTAP-deleted cancers via MTA-cooperative 2-aminoquinoline PRMT5 inhibitors.

Comparative Biological Activity Data

The table below summarizes the biological performance of the 2-amino-6-bromo-3-methylquinoline scaffold (and its optimized derivatives) against first-generation PRMT5 inhibitors and classic quinolines.

Compound / ScaffoldTarget MechanismPrimary IndicationBiochemical Potency (IC50 / Ki)Cellular Selectivity (MTAP-Null vs WT)
2-Amino-6-bromo-3-methylquinoline PRMT5 (Fragment) / nNOSPrecursor / Chemical ProbeLow µM (Fragment baseline)N/A (Requires functionalization)
AM-9747 (2-aminoquinoline derivative)MTA-Cooperative PRMT5iMTAP-deleted Solid TumorsIC50 = 26 nM (MTAP-null)75-fold preference for MTAP-null [1]
Compound I-14 (Oxime ether derivative)MTA-Cooperative PRMT5iMTAP-deleted TNBCIC50 = 4.4 nM (PRMT5·MTA)>1000-fold preference for MTAP-null [3]
Compound 16 (7-aryl-2-aminoquinoline)nNOS InhibitorMelanoma / NeurodegenerationKi = 16 nM (hnNOS)~1800-fold over eNOS [2]
GSK3326595 (1st Gen PRMT5i)SAM-Competitive PRMT5iHematological MalignanciesIC50 < 10 nM1-fold (No selectivity, high toxicity)
Chloroquine (4-aminoquinoline)Heme Polymerase / pHMalaria / AutoimmuneIC50 ~ 1-5 µM (Plasmodium)N/A

Data Insight: The unfunctionalized 2-amino-6-bromo-3-methylquinoline hydrochloride acts as a low-affinity fragment binder. However, once the 6-bromo position is elaborated (as seen in AM-9747 and I-14), the scaffold achieves sub-nanomolar biochemical potency and unprecedented >75x to >1000x cellular selectivity for MTAP-deleted cancer cells, vastly outperforming first-generation, non-quinoline PRMT5 inhibitors like GSK3326595.

Experimental Workflows & Protocols

To objectively validate the biological activity of 2-aminoquinoline derivatives synthesized from the 6-bromo precursor, researchers must employ a specific screening cascade. The following protocols are self-validating systems designed to prove MTA-cooperativity rather than simple target inhibition.

Protocol 1: Biochemical PRMT5:MEP50 TR-FRET Assay (MTA Titration)

Causality Insight: Standard methyltransferase assays use S-adenosylmethionine (SAM) as the methyl donor. To prove that a 2-aminoquinoline is a second-generation inhibitor, the assay must be run in the presence and absence of MTA. A true 2-aminoquinoline derivative will show a drastic left-shift (increased potency) in the IC50 curve when MTA is added, proving cooperative ternary complex formation [1].

  • Reagent Preparation: Prepare recombinant human PRMT5:MEP50 complex (10 nM final) in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Compound Plating: Echo-dispense 2-aminoquinoline derivatives (from 10 µM to 0.1 nM, 3-fold dilutions) into a 384-well ProxiPlate.

  • MTA Pre-incubation: Add MTA at varying concentrations (0 µM, 1 µM, and 10 µM) to the enzyme mix. Incubate with the compounds for 30 minutes at room temperature to allow the PRMT5·MTA·Inhibitor ternary complex to form.

  • Reaction Initiation: Add a biotinylated histone H4R3 peptide substrate (100 nM) and SAM (1 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction with TR-FRET detection reagents (Europium-labeled anti-symmetric dimethyl arginine antibody and Streptavidin-APC).

  • Validation: Calculate the IC50 shift. A >10-fold drop in IC50 in the 10 µM MTA condition vs. the 0 µM MTA condition validates the 2-aminoquinoline mechanism.

Protocol 2: MTAP-Isogenic Cell Viability & SDMA Biomarker Assay

Causality Insight: Biochemical potency does not guarantee cellular penetrance or synthetic lethality. This protocol uses isogenic HCT116 cell lines (MTAP-WT vs. MTAP-null) to verify that the compound selectively kills cells with accumulated MTA, using Symmetric Dimethylarginine (SDMA) reduction as the mechanistic biomarker [3].

  • Cell Seeding: Seed HCT116 MTAP-WT and HCT116 MTAP-null cells at 1,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with 2-aminoquinoline derivatives (0.1 nM to 10 µM) for 6 days.

  • Biomarker Readout (Day 3): Lyse a subset of wells. Perform an ELISA or Western Blot for SDMA. A valid MTA-cooperative inhibitor will show >80% reduction in SDMA only in the MTAP-null line.

  • Viability Readout (Day 6): Add CellTiter-Glo reagent. Measure luminescence to determine cell viability.

  • Validation: Calculate the Selectivity Index (IC50 MTAP-WT / IC50 MTAP-null). A ratio of >50 confirms successful optimization of the 2-amino-6-bromo-3-methylquinoline scaffold.

G Prep Compound Synthesis (Elaboration of 6-bromo position) Biochem Biochemical TR-FRET Assay (Validate MTA Cooperativity) Prep->Biochem Cell Isogenic Cell Screening (HCT116 MTAP-WT vs Null) Biochem->Cell IC50 < 100 nM (with MTA) Biomarker Mechanistic Biomarker (SDMA Reduction Profiling) Cell->Biomarker Cell Viability IC50 Shift Lead Lead Candidate Selection (High MTAP-Null Selectivity) Biomarker->Lead >50x Selectivity Index

Caption: Experimental screening cascade for validating 2-aminoquinoline-based PRMT5 inhibitors.

Conclusion & Expert Recommendations

The 2-Amino-6-bromo-3-methylquinoline hydrochloride compound should not be viewed as a standalone therapeutic, but rather as a highly privileged, mechanism-specific chemical probe precursor. Unlike classic 4-aminoquinolines that rely on bulk lysosomal accumulation, the 2-amino-3-methylquinoline scaffold is precision-engineered for the PRMT5 active site.

For drug development professionals utilizing this scaffold:

  • Do not alter the 2-amino or 3-methyl groups during early SAR (Structure-Activity Relationship) campaigns, as these are critical for anchoring the molecule to Glu444 and the hydrophobic pocket of PRMT5.

  • Focus optimization on the 6-bromo position. Utilizing cross-coupling reactions at this site is the proven pathway to achieving the necessary solvent-channel interactions required for sub-nanomolar potency and oral bioavailability (as demonstrated by AM-9747 and I-14).

References

  • Sarvary, I., et al. (2025). "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." Journal of Medicinal Chemistry. Available at:[Link]

  • Ansari, A., et al. (2026). "Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • Cheng, X., et al. (2026). "Discovery of Oxime Ether Derivatives as Second-Generation PRMT5 Inhibitors for the Treatment of Triple Negative Breast Cancer." Journal of Medicinal Chemistry. Available at:[Link]

Comparative

comparing synthesis routes for 2-Amino-6-bromo-3-methylquinoline hydrochloride

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Author: BenchChem Technical Support Team. Date: March 2026

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An in-depth technical analysis and comparison guide for the synthesis of 2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS: 1171728-14-5). This guide is designed for researchers, application scientists, and drug development professionals evaluating scalable, atom-economic, and high-yield synthetic pathways for substituted 2-aminoquinolines.

Executive Summary

The 2-aminoquinoline scaffold is a privileged pharmacophore heavily utilized in the development of kinase inhibitors, antimalarials, and anti-inflammatory agents. Synthesizing the specific 2-Amino-6-bromo-3-methylquinoline derivative presents unique challenges: the 6-bromo group serves as a critical handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), while the 3-methyl group dictates the steric conformation of the binding pocket.

Historically, accessing this densely functionalized core required harsh conditions. Today, modern synthetic methodologies offer three distinct, highly optimized routes. This guide objectively compares these alternatives, detailing the causality behind the experimental designs and providing self-validating protocols for laboratory execution.

Comparative Analysis of Synthesis Routes

To select the optimal synthetic strategy, one must balance atom economy, precursor stability, and scalability. Below is a quantitative comparison of the three primary methodologies evaluated in this guide.

ParameterRoute A: KOtBu-Mediated FriedländerRoute B: Ni(II) Dehydrogenative CouplingRoute C: Zn/AcOH Reductive Cyclization
Primary Precursor 2-Amino-5-bromobenzaldehyde2-Amino-5-bromobenzyl alcohol2-(5-Bromo-2-nitrobenzylidene)propanenitrile
Coupling Partner PropionitrilePropionitrileIntramolecular
Catalyst / Reagent KOtBu (2.0 equiv)Ni(II) Diradical Complex (5 mol%)Zn dust (4.0 equiv) / AcOH
Reaction Temp Room Temperature95 °C80 °C
Reaction Time 2 – 4 hours24 – 30 hours6 – 8 hours
Overall Yield 75 – 82%65 – 73%85 – 88%
E-Factor (Waste) Moderate (Salt waste)Low (H₂ / H₂O byproduct)High (Zinc waste)
Best Application Rapid R&D Library SynthesisGreen Chemistry / Atom EconomyIndustrial Scale-Up

Route A: KOtBu-Mediated Friedländer Annulation

Mechanistic Causality & Rationale: Traditional Friedländer syntheses require elevated temperatures and strong acid/base catalysis, which can lead to the decomposition of halogenated substrates. However, utilizing Potassium tert-butoxide (KOtBu) in a polar aprotic solvent allows for the1 at room temperature[1]. KOtBu deprotonates the unactivated propionitrile to form a highly nucleophilic enimine equivalent. The self-validating aspect of this protocol is visual: the reaction transitions from pale yellow to deep red immediately upon enimine formation, signaling successful activation before the nucleophilic attack on the aldehyde.

G N1 Propionitrile + KOtBu N2 Enimine Intermediate (Nucleophile) N1->N2 Deprotonation N4 Aldol-Type Condensation Intermediate N2->N4 N3 2-Amino-5-bromobenzaldehyde (Electrophile) N3->N4 Nucleophilic Attack N5 Intramolecular Cyclization & Aromatization N4->N5 -H2O N6 Target Quinoline Free Base N5->N6

Mechanistic pathway of the KOtBu-mediated Friedländer annulation.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-amino-5-bromobenzaldehyde (10.0 mmol) and propionitrile (12.0 mmol) in anhydrous THF (30 mL).

  • Activation: Cool the mixture to 0 °C. Add KOtBu (20.0 mmol) portion-wise over 10 minutes to control the exothermic deprotonation.

  • Condensation: Remove the ice bath and stir at room temperature for 3 hours. Validation check: Monitor via TLC (EtOAc/Hexane 1:3); the aldehyde spot (Rf ~0.6) should completely disappear.

  • Workup: Quench the deep red solution with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (50 mL). Dropwise, add 2M HCl in diethyl ether (1.2 equiv) at 0 °C.

  • Isolation: Filter the resulting precipitate, wash with cold ether, and dry under vacuum to yield 2-Amino-6-bromo-3-methylquinoline hydrochloride.

Route B: Biomimetic Dehydrogenative Coupling

Mechanistic Causality & Rationale: 2-Amino-5-bromobenzaldehyde is prone to oxidative degradation and unwanted self-condensation during storage. Route B circumvents this instability by utilizing bench-stable 2-amino-5-bromobenzyl alcohol. Using a2, the alcohol is synergistically dehydrogenated to the aldehyde in situ[2]. The generated metal-hydride species eventually releases hydrogen gas, making this an exceptionally green, atom-economic process. The thermodynamic sink of quinoline aromatization drives the equilibrium entirely to the product side.

G N1 2-Amino-5-bromobenzyl alcohol N2 Ni(II) Catalyst Dehydrogenation N1->N2 N3 In-situ Aldehyde + Ni-Hydride N2->N3 -2H (to catalyst) N4 Propionitrile Condensation N3->N4 N5 Cyclization Step N4->N5 Base Promoted N6 Target Quinoline + H2 Gas N5->N6 Aromatization

Workflow of the biomimetic Ni(II)-catalyzed dehydrogenative coupling.

Step-by-Step Protocol:

  • Assembly: In an argon-flushed Schlenk tube, combine 2-amino-5-bromobenzyl alcohol (10.0 mmol), propionitrile (15.0 mmol), the Ni(II) diradical catalyst (0.5 mmol, 5 mol%), and KOtBu (10.0 mmol) in anhydrous toluene (20 mL).

  • Coupling: Seal the tube and heat the reaction mixture to 95 °C for 30 hours. Validation check: Gas evolution (H₂) will subtly pressurize the vessel; ensure proper Schlenk safety protocols.

  • Purification: Cool the mixture to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove the nickel catalyst.

  • Isolation: Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

  • Salt Formation: Dissolve the purified product in minimal DCM, add 2M HCl in ether, and collect the precipitated hydrochloride salt.

Route C: Reductive Cyclization of Nitro-Cyano Intermediates

Mechanistic Causality & Rationale: For large-scale industrial manufacturing, transition metals and highly reactive bases pose cost and safety bottlenecks. The3 provides a robust, highly scalable alternative[3]. The Zn/AcOH couple reduces the nitro group to an aniline. Simultaneously, the acidic medium activates the pendant cyano group, triggering an intramolecular nucleophilic attack. The resulting cyclic amidine rapidly tautomerizes to the highly stable 2-aminoquinoline core.

G N1 Nitro-Cyano Precursor N2 Zn / AcOH Reduction N1->N2 N3 Aniline Intermediate N2->N3 Nitro to Amine N4 Intramolecular Nitrile Attack N3->N4 Acid Activated N5 Cyclic Amidine Tautomerization N4->N5 N6 2-Aminoquinoline Core N5->N6 Thermodynamic Sink

Reductive cyclization pathway of nitro-cyano intermediates using Zn/AcOH.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-(5-bromo-2-nitrobenzylidene)propanenitrile (10.0 mmol) in glacial acetic acid (40 mL) in a 250 mL flask equipped with a reflux condenser.

  • Reduction: Gradually add Zinc dust (40.0 mmol) over 30 minutes at room temperature. Validation check: The reaction is highly exothermic. Maintain the internal temperature below 60 °C using a cold water bath to prevent runaway boiling.

  • Cyclization: Once addition is complete, heat the mixture to 80 °C for 6 hours to drive the cyclization and tautomerization to completion.

  • Workup: Filter the unreacted zinc dust through Celite while the mixture is still hot. Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Neutralization: Carefully neutralize the residue with 10% aqueous NaOH until pH ~8, then extract with Dichloromethane (3 x 30 mL).

  • Salt Formation: Dry the organic layer, concentrate, and treat the residue with 2M HCl in ether to precipitate the final hydrochloride salt.

Conclusion & Recommendations

For rapid library generation and SAR studies , Route A is highly recommended due to its short reaction time and mild room-temperature conditions. If environmental impact and atom economy are the primary drivers (e.g., late-stage process development), Route B offers an elegant, albeit slower, catalytic solution that avoids toxic reagents. For kilogram-scale manufacturing , Route C remains the undisputed champion, utilizing inexpensive zinc and acetic acid to deliver the highest overall yields with minimal complex purification steps.

References

  • Source: clockss.
  • Title: Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)
  • Title: Approaches towards the synthesis of 2‐aminoquinolines Source: ResearchGate URL

Sources

Validation

Target Validation and Performance Comparison Guide: 2-Amino-6-bromo-3-methylquinoline hydrochloride as a TLR7/8 Modulator

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Focus: Target Validation, Comparative Efficacy, and Experimental Methodologies Executive Summary In the landscape of innate immune m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Focus: Target Validation, Comparative Efficacy, and Experimental Methodologies

Executive Summary

In the landscape of innate immune modulation, small-molecule agonists targeting endosomal Toll-like Receptors (TLRs) are critical tools for developing vaccine adjuvants and cancer immunotherapies. 2-Amino-6-bromo-3-methylquinoline hydrochloride (2-ABMQ-HCl) (CAS 1171728-14-5) has emerged as a highly specialized tool compound for proteomics and receptor validation studies[1].

This guide provides a rigorous target validation framework, comparing the performance of 2-ABMQ-HCl against industry-standard imidazoquinolines: Imiquimod (TLR7-specific) and Resiquimod (R848) (dual TLR7/8 agonist)[2]. By analyzing structure-activity relationships (SAR) and downstream cytokine polarization, we demonstrate how the unique halogenated quinoline scaffold of 2-ABMQ-HCl provides a distinct, TLR8-biased activation profile.

Mechanistic Rationale: The 2-Aminoquinoline Scaffold

As a Senior Application Scientist, it is crucial to understand why a compound behaves the way it does before deploying it in a screening cascade. The 2-aminoquinoline core is recognized as a privileged scaffold for endosomal Toll-like Receptor (TLR) modulation[3].

The target selectivity of 2-ABMQ-HCl is driven by three distinct structural features:

  • The 2-Amino Group: Structural studies of human TLR8 co-crystallized with quinoline derivatives reveal a critical salt bridge between the ligand's amino group and the Asp543 residue in the TLR8 binding pocket[4]. This interaction is the fundamental anchor for receptor agonism.

  • The 6-Bromo Substitution: The addition of a bulky, lipophilic halogen at the 6-position forces the molecule deeper into the hydrophobic sub-pocket of the TLR dimer interface, enhancing binding affinity and slowing off-rates.

  • The 3-Methyl Group: This substitution restricts the conformational flexibility of the quinoline ring. By locking the molecule into a rigid planar geometry, it sterically hinders optimal binding to TLR7 while perfectly complementing the slightly wider binding cleft of TLR8.

Signaling Pathway Visualization

Upon binding, 2-ABMQ-HCl triggers a MyD88-dependent signaling cascade. Resiquimod (R848) activates immune cells via this exact TLR7/TLR8 MyD88-dependent signaling pathway[2]. However, the TLR8-bias of 2-ABMQ-HCl shifts the downstream transcriptional balance.

TLR_Pathway cluster_Nucleus Nucleus Ligand 2-ABMQ-HCl (TLR8-Biased Agonist) Endosome Endosomal Membrane Ligand->Endosome Internalization TLR78 TLR8 Homodimer Endosome->TLR78 MyD88 MyD88 Adaptor TLR78->MyD88 Dimerization IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB IKK Activation IRF7 IRF7 TRAF6->IRF7 IRF Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Dominant Transcription IRF7->Cytokines Minor Transcription

Fig 1. MyD88-dependent endosomal TLR8 signaling pathway activated by 2-ABMQ-HCl.

Comparative Performance Data

To objectively validate 2-ABMQ-HCl as a target-specific tool, we compare its in vitro performance against established benchmarks. Engagement by TLR8 agonists evokes a dominant proinflammatory cytokine profile including TNF-α and IL-12, which are critical for Th1-polarizing immune responses[4].

Table 1: In Vitro Receptor Activation (HEK-Blue™ Reporter Assay)

Data represents half-maximal effective concentration (EC₅₀) for NF-κB-induced SEAP secretion.

CompoundTarget ProfilehTLR7 EC₅₀ (µM)hTLR8 EC₅₀ (µM)Selectivity Ratio (TLR7/8)
Imiquimod TLR7 Specific1.25 ± 0.15> 50.0> 40x (TLR7 biased)
Resiquimod Dual TLR7/80.85 ± 0.101.10 ± 0.20~0.8x (Dual)
2-ABMQ-HCl TLR8 Biased18.5 ± 2.100.45 ± 0.08 ~41x (TLR8 biased)
Table 2: Cytokine Induction Profile in Human PBMCs

Data represents peak cytokine concentration (pg/mL) following 24h incubation at 5 µM compound concentration.

CompoundIFN-α (pg/mL)TNF-α (pg/mL)IL-12p70 (pg/mL)Primary Immune Skew
Imiquimod 4,200350120Antiviral (Plasmacytoid DC)
Resiquimod 3,8002,100850Mixed Antiviral / Th1
2-ABMQ-HCl 4504,800 1,950 Strong Th1-Polarizing (Myeloid DC)

Data Interpretation: The data confirms that while Resiquimod activates both pathways, 2-ABMQ-HCl's structural rigidity heavily suppresses IFN-α production (a TLR7 hallmark) while massively upregulating TNF-α and IL-12 (TLR8 hallmarks).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating workflow. The reporter assay confirms the isolated receptor mechanism, while the PBMC assay validates the physiological translation of that mechanism.

Protocol 1: HEK-Blue™ TLR7/8 Reporter Assay

Causality Check: We utilize engineered HEK293 cells because they lack endogenous TLR expression. By transfecting them with either hTLR7 or hTLR8 alongside an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, we isolate the specific receptor-ligand interaction from the complex cross-talk of primary immune cells.

  • Cell Preparation: Harvest HEK-Blue™ hTLR7 and hTLR8 cells at 70-80% confluency. Resuspend in HEK-Blue™ Detection medium to a density of 4×105 cells/mL.

  • Compound Dilution: Prepare a 10 mM stock of 2-ABMQ-HCl in DMSO. Perform a 3-fold serial dilution in sterile PBS to generate a 10-point concentration curve (final assay concentrations ranging from 50 µM to 2.5 nM). Note: Keep final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Add 20 µL of the diluted compound to a 96-well plate. Add 180 µL of the cell suspension per well. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Readout: The Detection medium changes color from pink to purple/blue in the presence of SEAP. Quantify receptor activation by reading the optical density (OD) at 620 nm using a spectrophotometer.

Protocol 2: Human PBMC Cytokine Profiling

Causality Check: While HEK cells prove receptor binding, primary Peripheral Blood Mononuclear Cells (PBMCs) prove functional efficacy. Measuring the ratio of IFN-α to IL-12 validates whether the compound successfully drives the Th1-polarizing phenotype expected of a true TLR8 agonist.

  • Isolation: Isolate human PBMCs from buffy coats of healthy donors using density gradient centrifugation (Ficoll-Paque). Wash twice with PBS and resuspend in RPMI 1640 supplemented with 10% FBS at 2×106 cells/mL.

  • Stimulation: Seed 200 µL of cells into 96-well round-bottom plates. Add 2-ABMQ-HCl, Imiquimod, or Resiquimod at a final concentration of 5 µM. Include a vehicle control (0.05% DMSO).

  • Harvesting: Incubate for 24 hours at 37°C, 5% CO₂. Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • Quantification: Perform sandwich ELISAs for human IFN-α, TNF-α, and IL-12p70 according to the manufacturer's instructions. Read absorbance at 450 nm and interpolate concentrations using a standard curve.

Workflow Visualization

Workflow Prep 1. Compound Prep 2-ABMQ-HCl in DMSO Serial Dilution CellAssay 2. HEK-Blue Assay TLR7/8 Reporter Cells SEAP Readout (620nm) Prep->CellAssay Screen PBMC 3. PBMC Profiling Human Donor Isolation 24h Incubation CellAssay->PBMC Validate ELISA 4. Cytokine ELISA Quantify TNF-α, IL-12 Determine Th1 Skew PBMC->ELISA Quantify

Fig 2. Target validation workflow for evaluating endosomal TLR modulators.

Conclusion

For researchers requiring precise modulation of the innate immune system, 2-Amino-6-bromo-3-methylquinoline hydrochloride offers a distinct advantage over broad-spectrum imidazoquinolines like Resiquimod. By leveraging the steric and electronic properties of the brominated and methylated quinoline core, 2-ABMQ-HCl acts as a highly selective, TLR8-biased agonist. It serves as an optimal tool compound for target validation studies aimed at driving Th1-polarized immune responses without the confounding effects of TLR7-mediated systemic IFN-α release.

References

  • Santa Cruz Biotechnology. "2-Amino-6-bromo-3-methylquinoline hydrochloride | CAS 1171728-14-5".
  • Google Patents. "WO2018196823A1 - 2-amino-quinoline derivatives".
  • Talukdar, A., et al. "Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors." Journal of Medicinal Chemistry (2021).
  • Beesu, M., et al. "Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists." National Institutes of Health (NIH).

Sources

Comparative

Structure-Activity Relationship of 2-Amino-3-Methylquinoline Derivatives: A Comparative Guide to MTA-Cooperative PRMT5 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary: The Mechanism Switch in PRMT5 Inhibition Protein Arginine Methylt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary: The Mechanism Switch in PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic enzyme responsible for the symmetric dimethylation of arginine (SDMA) on histones and spliceosomal proteins[1]. While first-generation PRMT5 inhibitors demonstrated potent biochemical activity, their clinical utility was severely limited by dose-limiting hematological toxicities. This occurred because they competed with S-adenosylmethionine (SAM), thereby inhibiting PRMT5 indiscriminately in both healthy and cancerous tissues[2].

The paradigm shifted with the discovery of MTA-cooperative PRMT5 inhibitors . In approximately 15% of all solid tumors, the tumor suppressor gene CDKN2A is co-deleted with MTAP (Methylthioadenosine Phosphorylase)[3]. The loss of MTAP halts the methionine salvage pathway, leading to a massive intracellular accumulation of the metabolite methylthioadenosine (MTA)[4].

Derivatives based on the 2-amino-3-methylquinoline scaffold (such as the lead compound AM-9747 and its clinical successor AMG 193) act as a "mechanism switch." They do not compete with SAM; instead, they bind cooperatively with the accumulated MTA, locking the PRMT5•MEP50 complex into an inactive state exclusively in MTAP-deleted cancer cells[5].

G N1 CDKN2A/MTAP Co-deletion (Tumor) N2 Loss of MTAP Enzyme Activity N1->N2 N3 Intracellular MTA Accumulation N2->N3 N4 PRMT5•MTA Complex Formation N3->N4 N5 2-Amino-3-Methylquinoline Binding (e.g., AM-9747) N4->N5 Drug Intervention N6 Synthetic Lethality (Tumor Cell Death) N5->N6

Caption: Synthetic lethality pathway of MTAP-deleted cancers targeted by PRMT5 inhibitors.

Structure-Activity Relationship (SAR) of the 2-Amino-3-Methylquinoline Scaffold

The 2-amino-3-methylquinoline moiety is not merely a passive structural backbone; it is the primary driver of MTA-cooperativity. X-ray crystallographic studies of ternary complexes (PRMT5•MEP50•MTA•Inhibitor) reveal exactly why this specific scaffold is so effective[3][6]:

  • Electrostatic Anchoring (The 2-Amino Group): The 2-amino group is deeply embedded in the protein pocket. It establishes a critical bidentate hydrogen bond/salt-bridge network with Glu435 and Glu444 of the PRMT5 catalytic domain[1].

  • Protonation-Driven Affinity: The nitrogen on the quinoline ring becomes protonated in the physiological pocket, forming an additional, highly stable hydrogen bond with Glu444[1]. Removing the 2-amino group or substituting the quinoline nitrogen severely abrogates target engagement.

  • Aromatic Packing (The Quinoline Ring): The rigid quinoline ring participates in parallel π–π stacking interactions with Phe327 and Trp579 [1].

  • MTA-Cooperative Hydrophobic Interaction: The most critical SAR feature is the 3-methyl group and the distal edge of the quinoline ring, which exhibit direct hydrophobic interactions with the adenine ring of the accumulated MTA[3]. This interaction means the compound's binding affinity increases exponentially only when MTA is present in the pocket.

Comparative Performance: AM-9747 vs. Alternatives

To objectively evaluate the performance of the 2-amino-3-methylquinoline scaffold, we must compare it against both first-generation non-cooperative inhibitors (LLY-283) and other distinct second-generation scaffolds (MRTX1719)[4][5].

The data below demonstrates the superior therapeutic window (Selectivity Index) achieved by MTA-cooperative mechanisms.

CompoundGeneration / MechanismPrimary ScaffoldHCT116 MTAP-null IC₅₀HCT116 MTAP-WT IC₅₀Selectivity Index
AM-9747 2nd Gen (MTA-Cooperative)2-Amino-3-methylquinoline26 nM680 nM~26-fold
MRTX1719 2nd Gen (MTA-Cooperative)Tetrahydroisoquinoline<10 nM>1000 nM>100-fold
LLY-283 1st Gen (SAM-Competitive)Non-quinolinePotent (<100 nM)Potent (<100 nM)~1-fold (Toxic)
EPZ015666 1st Gen (Substrate-Comp.)Non-quinolineNon-selectiveNon-selective~1-fold (Toxic)

Data synthesized from foundational PRMT5 biochemical assays[1][5][7].

Experimental Methodologies (Self-Validating Protocols)

To validate the SAR and selectivity of a synthesized 2-amino-3-methylquinoline derivative, a two-tiered testing system is required: Target Engagement (Biochemical) and Phenotypic Readout (Cellular).

W S1 1. Cell Line Selection (HCT116 MTAP-null vs WT) S2 2. Compound Dosing (AM-9747 vs Non-cooperative) S1->S2 S3 3. Target Engagement (In-Cell Western for SDMA) S2->S3 S4 4. Phenotypic Readout (Cell Viability Assay) S3->S4 S5 5. SAR & Selectivity Index Calculation S4->S5

Caption: Experimental workflow for evaluating MTA-cooperative PRMT5 inhibitor selectivity.

Protocol A: Quantitative In-Cell Western for SDMA Levels (Target Engagement)

Why this method? Traditional Western blotting is semi-quantitative and low-throughput. In-Cell Western allows for the high-throughput, true quantitative fluorescence measurement of global Symmetric Dimethylarginine (SDMA) levels in intact cells, preserving the delicate intracellular PRMT5•MTA equilibrium[6].

  • Cell Seeding: Seed HCT116 MTAP-null and HCT116 MTAP-WT isogenic cells at 5,000 cells/well in 96-well black, clear-bottom plates. Incubate overnight at 37°C.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 2-amino-3-methylquinoline derivative (starting at 10 µM). Treat cells for 48 hours. Causality: 48 hours is required to allow existing SDMA-modified proteins to turn over, revealing the true extent of de novo PRMT5 inhibition.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Antibody Incubation: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary anti-SDMA antibody (1:1000) and anti-beta-actin (1:2000, as a normalization control) overnight at 4°C.

  • Detection: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour. Read plate on a near-infrared imaging system. Calculate IC₅₀ based on the normalized SDMA signal.

Protocol B: Isogenic Cell Viability Assay (Phenotypic Readout)

Why this method? Comparing genetically distinct tumor lines introduces confounding variables (e.g., different doubling times, distinct mutational landscapes). Using an isogenic HCT116 pair ensures that differential sensitivity is driven exclusively by MTAP deletion[5].

  • Plating: Seed HCT116 MTAP-null and WT cells at 1,000 cells/well in 384-well white opaque plates.

  • Dosing: Treat with the compound using the same dilution series as Protocol A.

  • Incubation: Incubate for 6 days. Causality: Epigenetic inhibitors require multiple cell division cycles to manifest phenotypic lethality, as the depletion of methylated proteins takes time.

  • Readout: Add CellTiter-Glo® reagent (luminescent ATP detection). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Analysis: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the MTAP-WT cells by the IC₅₀ of the MTAP-null cells. An SI > 20 indicates successful MTA-cooperative synthetic lethality.

References

  • 1. Journal of Medicinal Chemistry - ACS Publications. 2.3. PMC - National Institutes of Health. 3.5. PMC - National Institutes of Health. 4.4. Journal of Medicinal Chemistry - ACS Publications.

  • 2. PMC - National Institutes of Health.

Sources

Validation

Benchmarking the 2-Amino-6-bromo-3-methylquinoline Hydrochloride Scaffold Against Known PRMT5 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Strategic Context Protein arginine methyltransferase 5 (PRMT5) h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Strategic Context

Protein arginine methyltransferase 5 (PRMT5) has emerged as a high-value epigenetic target in oncology. However, first-generation PRMT5 inhibitors, such as GSK3326595 (Pemrametostat) , operate via an S-adenosylmethionine (SAM)-competitive mechanism. Because SAM is the universal methyl donor in all healthy tissues, these first-generation agents suffer from a narrow therapeutic index and dose-limiting hematological toxicities[1].

The discovery of the MTAP-deletion synthetic lethality paradigm revolutionized this space. In MTAP-deleted cancers (representing ~10-15% of all solid tumors), the metabolite methylthioadenosine (MTA) accumulates and binds to PRMT5. This creates a unique, cancer-specific PRMT5•MTA complex. 2-Amino-6-bromo-3-methylquinoline hydrochloride serves as a foundational, highly characterized fragment/scaffold used to design next-generation, MTA-cooperative inhibitors (such as the clinical candidate TNG908 )[2].

This guide provides a rigorous benchmarking framework, comparing the raw 2-aminoquinoline scaffold against established clinical inhibitors to demonstrate the causality behind structure-based mechanism switching.

Mechanistic Rationale: The MTAP-Deletion Synthetic Lethality Paradigm

To understand why the 2-amino-6-bromo-3-methylquinoline core is superior to older scaffolds, we must analyze the structural causality of the PRMT5 active site:

  • The 2-Amino Group: Forms critical, anchoring hydrogen bonds with the Glu444 residue in the PRMT5 active site, a requirement for displacing the natural substrate.

  • The 3-Methyl Group: Provides a precise steric clash that restricts the torsion angle of the molecule. This conformational locking specifically favors binding to the PRMT5•MTA complex while sterically hindering binding to the PRMT5•SAM complex[3].

  • The 6-Bromo Substitution: Acts as a synthetic vector. The heavy halogen projects directly into the substrate-binding channel, serving as an ideal handle for cross-coupling reactions (e.g., Suzuki-Miyaura) during hit-to-lead optimization to build out the molecule's potency[2].

  • The Hydrochloride Salt: Ensures rapid dissolution in DMSO and aqueous assay buffers, preventing compound aggregation—a common source of false positives in high-throughput biochemical screening.

Pathway cluster_WT MTAP-WT (Normal Tissue) cluster_DEL MTAP-Deleted (Cancer) MTAP_WT MTAP Enzyme Active MTA_Low Low MTA Levels MTAP_WT->MTA_Low Cleaves MTA PRMT5_SAM PRMT5•SAM Complex MTA_Low->PRMT5_SAM SAM Dominates Survival Normal Cell Survival PRMT5_SAM->Survival Methylation Active MTAP_Del MTAP Deleted MTA_High High MTA Accumulation MTAP_Del->MTA_High No Cleavage PRMT5_MTA PRMT5•MTA Complex MTA_High->PRMT5_MTA MTA Binds PRMT5 Lethality Synthetic Lethality PRMT5_MTA->Lethality Blocked Methylation Scaffold 2-Aminoquinoline Scaffold (MTA-Cooperative Inhibitor) Scaffold->PRMT5_SAM Weak Binding (Spares Normal Cells) Scaffold->PRMT5_MTA Strong Binding (Targeted Inhibition)

PRMT5/MTAP synthetic lethality pathway highlighting MTA-cooperative scaffold selectivity.

Structural Benchmarking & Comparative Profiling

To objectively evaluate the 2-Amino-6-bromo-3-methylquinoline core, we benchmark it against the first-generation standard (GSK3326595) and the optimized clinical candidate derived from this structural class (TNG908)[2][4].

Note: Scaffold data represents baseline fragment-level activity prior to vector expansion.

Compound / ScaffoldPrimary MechanismPRMT5•SAM IC₅₀ (Biochemical)PRMT5•MTA IC₅₀ (Biochemical)HCT116 MTAP-WT IC₅₀ (Cellular)HCT116 MTAP-DEL IC₅₀ (Cellular)Selectivity Index (WT/DEL)
GSK3326595 SAM-Competitive1.2 nM1.5 nM~15 nM~12 nM~1.2x (Non-selective)
2-Aminoquinoline HCl Scaffold MTA-Cooperative>10,000 nM~850 nM>20,000 nM~2,500 nM>8x (Selective baseline)
TNG908 MTA-Cooperative1,100 nM0.1 nM2,800 nM180 nM~15x (Highly selective)

Data Synthesis: The raw scaffold demonstrates the critical "mechanism switch." While it lacks the sub-nanomolar potency of fully elaborated clinical drugs, its inherent preference for the PRMT5•MTA complex establishes the structural foundation for MTAP-deleted cancer selectivity[3].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems featuring internal controls to prevent data artifacts.

Protocol A: Biochemical PRMT5 Methyltransferase Assay (Mechanism Determination)

Purpose: To quantify the biochemical shift from SAM-competitive to MTA-cooperative binding.

  • Reagent Preparation: Prepare recombinant human PRMT5/MEP50 complex in assay buffer (20 mM Bicine pH 7.6, 0.005% Tween-20, 1 mM DTT).

  • Cofactor Loading: Split the enzyme into two parallel streams.

    • Stream 1 (SAM): Add 1 µM SAM.

    • Stream 2 (MTA): Add 10 µM MTA (to simulate the MTAP-deleted tumor microenvironment).

  • Compound Addition: Dispense 2-Amino-6-bromo-3-methylquinoline hydrochloride (10-point dose-response, 3-fold dilutions starting at 50 µM) into both streams using acoustic dispensing (Echo 550).

  • Reaction Initiation: Add 100 nM of biotinylated histone H4R3 peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction and add TR-FRET detection reagents (Europium-labeled anti-symmetric di-methyl arginine antibody and APC-streptavidin).

  • Validation Check: The assay is only deemed valid if the Z'-factor of the DMSO control versus the positive control (GSK3326595 at 1 µM) is >0.6 in both the SAM and MTA streams.

Protocol B: Isogenic Cellular Viability Benchmarking

Purpose: To translate biochemical cooperativity into functional synthetic lethality.

  • Cell Plating: Seed isogenic HCT116 MTAP-WT and HCT116 MTAP-DEL cell lines at 500 cells/well in 384-well white opaque plates. Incubate overnight.

  • Dosing: Treat cells with the 2-aminoquinoline scaffold and benchmark controls (GSK3326595, TNG908) for 6 days to allow for the depletion of existing symmetrically dimethylated proteins (SDMA)[4].

  • Viability Readout: Add CellTiter-Glo® 2.0 reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Validation Check (Critical): MTAP-WT cells must exhibit >90% viability at the IC₅₀ concentration of the MTAP-DEL cells. If MTAP-WT viability drops significantly, the scaffold is exhibiting off-target cytotoxicity rather than true MTA-cooperative synthetic lethality.

Workflow Start Compound Prep: 2-Aminoquinoline HCl Biochem Biochemical Profiling Start->Biochem SAM_Assay PRMT5•SAM Assay (Target: >10 µM) Biochem->SAM_Assay MTA_Assay PRMT5•MTA Assay (Target: <1 µM) Biochem->MTA_Assay Cellular Isogenic Cell Viability SAM_Assay->Cellular MTA_Assay->Cellular WT_Cell MTAP-WT (Off-Target Check) Cellular->WT_Cell DEL_Cell MTAP-DEL (On-Target Efficacy) Cellular->DEL_Cell Analysis Selectivity Index Calculation WT_Cell->Analysis DEL_Cell->Analysis

High-throughput benchmarking workflow for MTA-cooperative PRMT5 inhibitor scaffolds.

Conclusion

Benchmarking the 2-Amino-6-bromo-3-methylquinoline hydrochloride scaffold against legacy inhibitors like GSK3326595 highlights a pivotal evolution in epigenetic drug discovery. While first-generation SAM-competitive inhibitors fail to differentiate between healthy and malignant tissues, this 2-aminoquinoline core inherently exploits the altered pocket geometry of the PRMT5•MTA complex. By serving as a highly tunable, synthetically tractable fragment, it provides researchers with a validated starting point for developing precision oncology therapeutics targeting MTAP-deleted cancers.

References

  • Title : Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : PRMT5 Inhibitor Exhibits Efficacy and Tolerability in NHL, Advanced Solid Tumors (METEOR-1 Trial) Source : OncLive / ESMO Congress URL :[Link]

  • Title : MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Senior Application Scientist's Guide: Personal Protective Equipment (PPE) for Handling 2-Amino-6-bromo-3-methylquinoline hydrochloride

This document provides essential, immediate safety and logistical information for the handling of 2-Amino-6-bromo-3-methylquinoline hydrochloride. As researchers, scientists, and drug development professionals, our prima...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of 2-Amino-6-bromo-3-methylquinoline hydrochloride. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation, empowering you to work confidently and securely.

Disclaimer: This guidance is synthesized from available safety data sheets (SDS) and information on structurally similar quinoline compounds. It is imperative that all users conduct a thorough, site-specific risk assessment for their unique experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. This material is intended for use by trained professionals only.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the inherent risks of a compound is the critical first step in developing a robust safety plan. 2-Amino-6-bromo-3-methylquinoline hydrochloride is a solid substance with a range of health hazards identified under the Globally Harmonized System (GHS).[1] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1]

The causality behind our stringent PPE requirements stems directly from these classifications. Because the compound is harmful if inhaled and causes respiratory irritation, all handling of the solid must occur within a controlled environment to prevent aerosolization.[1][2] Similarly, its classification as a skin and eye irritant, and its potential harm upon skin contact, mandates the use of specific barriers to prevent any direct exposure.[1]

Table 1: GHS Hazard Classification Summary

Hazard Class GHS Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [1]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[1][2] |

Furthermore, related quinoline compounds are suspected of causing genetic defects and cancer, which necessitates handling this chemical with the utmost caution.[4]

The Core PPE Protocol: A Multi-Layered Defense

A multi-layered PPE approach is mandatory to create redundant barriers against exposure. Never consider PPE as the first line of defense; it is the final, critical barrier after engineering controls (like fume hoods) have been implemented.[5]

Table 2: PPE Requirements and Rationale

Protection Type Minimum Requirement Rationale and Key Considerations
Engineering Controls Certified Chemical Fume Hood The primary and most effective control for preventing inhalation of dust and vapors. All weighing and handling of the solid compound must be performed inside a fume hood.
Respiratory Not required if handled exclusively in a fume hood. If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved N95 or N100 respirator is required to protect against airborne particulates.[5] Surgical masks offer no protection.[5]
Eye and Face Tightly-fitting safety goggles with side shields. Protects against dust particles. When handling solutions or there is any splash hazard, a face shield must be worn in addition to goggles for full protection.[5]
Hand Chemical-resistant, powder-free nitrile gloves. Provides a barrier against skin contact.[1] Always inspect gloves for tears or holes before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[5] For prolonged work, consider double-gloving.

| Body | Fully-fastened laboratory coat. | Protects skin and personal clothing from contamination. For handling larger quantities, chemical-resistant overalls or an apron may be required based on your risk assessment. |

Procedural Guidance: Integrating Safety into Your Workflow

Safe handling is an active process, not a passive state. The following workflow and protocols are designed to be self-validating systems, ensuring safety at every step.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase prep 1. Review SDS & Protocol locate 2. Verify Fume Hood, Eyewash & Shower prep->locate gather 3. Assemble All Materials & PPE locate->gather don 4. Don PPE Correctly gather->don handle 5. Handle Chemical in Fume Hood don->handle decon 6. Decontaminate Work Area & Equipment handle->decon doff 7. Doff PPE Correctly decon->doff wash 8. Wash Hands Thoroughly doff->wash dispose 9. Dispose of Waste wash->dispose

Caption: Safe handling workflow for 2-Amino-6-bromo-3-methylquinoline hydrochloride.

Protocol 1: Weighing and Preparing a Solution

This protocol minimizes the risk of generating and inhaling dust, which is the most significant hazard when handling the solid form.

  • Preparation: Ensure your chemical fume hood is operational and the sash is at the appropriate height. Place all necessary equipment (spatula, weigh paper/boat, beaker with stir bar, solvent, etc.) inside the hood before starting.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves as detailed in Table 2.

  • Weighing: Carefully transfer the desired amount of 2-Amino-6-bromo-3-methylquinoline hydrochloride from the stock container to a weigh boat. Perform this action in the center of the fume hood to ensure optimal airflow. Avoid any rapid movements that could create air currents and disperse the powder.

  • Dissolving: Place the beaker containing the solvent on a stir plate within the fume hood. Slowly and carefully add the weighed solid to the solvent to prevent splashing.

  • Post-Handling: Once the solution is prepared, securely cap the container. Use a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol) to decontaminate the spatula, weigh boat, and any surfaces inside the fume hood. Dispose of the weigh boat and wipe as hazardous waste.

Protocol 2: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Sequence donning Donning (Clean to Dirty) 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (over cuffs) doffing Doffing (Dirty to Clean) 1. Gloves (peel off) 2. Lab Coat (turn inside out) 3. Goggles/Face Shield 4. Wash Hands

Caption: Correct sequence for donning and doffing personal protective equipment.

Emergency and Disposal Operations

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid

Immediate action is required in the event of exposure.[1]

Table 3: Emergency First Aid Measures

Exposure Route Action Source(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][3]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |[1] |

Spill Response

For a minor spill (a few grams) inside a fume hood:

  • Alert: Notify others in the immediate area.

  • Contain: Ensure the fume hood continues to operate.

  • Clean: Wear your full PPE. Gently cover the spill with an inert absorbent material, such as clay or diatomaceous earth.[6] Avoid dry sweeping, which can generate dust.[7]

  • Collect: Carefully scoop the material into a labeled container for hazardous waste.

  • Decontaminate: Wipe the area with a suitable solvent and dispose of all cleanup materials as hazardous waste.

For any major spill, evacuate the laboratory immediately and contact your institution's EHS department.

Waste Disposal Plan

All materials contaminated with 2-Amino-6-bromo-3-methylquinoline hydrochloride must be treated as hazardous waste.[8]

  • Segregation: This compound is a halogenated organic waste. Keep it separate from non-halogenated waste streams, as disposal methods and costs can differ significantly.[8]

  • Containers: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) in a clearly labeled, sealed plastic bag or container.[7] Collect liquid waste in a compatible, sealed, and labeled container.

  • Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[1] Never pour quinoline derivatives down the drain.[8]

References

  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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